The Molecular Architecture and Synthetic Utility of 4-Methoxyphenyl Dimethylvinyl Silane: A Technical Whitepaper
Executive Summary In the evolving landscape of organometallic chemistry and rational drug design, functionalized silanes serve as critical linchpins for advanced cross-coupling methodologies and bioisosteric replacements...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the evolving landscape of organometallic chemistry and rational drug design, functionalized silanes serve as critical linchpins for advanced cross-coupling methodologies and bioisosteric replacements. 4-Methoxyphenyl dimethylvinyl silane (CAS: 55153-99-6) is a highly versatile organosilicon building block characterized by its dual-reactive profile[1]. By combining an electron-rich aromatic system with a terminal vinylsilane moiety, this compound offers exceptional regiocontrol and stereoselectivity in transition-metal-catalyzed transformations[2]. This whitepaper dissects the physical properties, electronic causality, and validated experimental applications of this silane, providing a comprehensive guide for its integration into complex synthetic workflows.
Chemical Structure and Physical Properties
The utility of 4-Methoxyphenyl dimethylvinyl silane is fundamentally rooted in its molecular geometry. The central silicon atom acts as a tetrahedral anchor, bonded to two sterically undemanding methyl groups, a reactive vinyl group, and a para-methoxyphenyl ring[1].
The methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and, by extension, enriching the silicon center. This subtle electronic tuning makes the Si-C(aryl) bond more susceptible to controlled cleavage under specific conditions (e.g., fluoride activation), while simultaneously polarizing the vinyl group to act as an exceptional acceptor in Heck-type carbometalations[2].
The vinyl group of 4-Methoxyphenyl dimethylvinyl silane is a privileged substrate for Palladium-catalyzed Heck arylations (often referred to as the Silyl-Heck reaction)[3].
The Causality of Regioselectivity:
When an aryl-palladium species undergoes migratory insertion into the vinylsilane, the steric bulk of the dimethyl(4-methoxyphenyl)silyl group dictates the trajectory of the insertion. The palladium atom is forced onto the terminal carbon, preventing unwanted branched isomers. Subsequent
β
-hydride elimination requires a syn-coplanar arrangement, which, due to the minimization of steric clash between the silyl group and the new aryl ring, exclusively yields the thermodynamically stable (E)-styrylsilane derivative[2].
Catalytic cycle of the Palladium-catalyzed Heck arylation of the vinylsilane moiety.
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the synthesis of (E)-styrylsilanes using 4-Methoxyphenyl dimethylvinyl silane. Every step incorporates a functional rationale and an analytical checkpoint.
Objective: Synthesis of a stereodefined (E)-styrylsilane via Pd-catalyzed cross-coupling[2].
Step-by-Step Methodology:
Inert Atmosphere Preparation:
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and the chosen aryl iodide (1.0 equiv). Purge the flask with argon for 15 minutes.
Causality: Argon displacement is critical; ambient oxygen will rapidly oxidize the active Pd(0) species generated in situ, terminating the catalytic cycle prematurely.
Reagent Introduction:
Action: Inject anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the aryl halide), followed by triethylamine (2.0 equiv) and 4-Methoxyphenyl dimethylvinyl silane (1.2 equiv) via syringe.
Causality: Triethylamine acts as the terminal base. It neutralizes the hydrogen iodide byproduct formed during
β
-hydride elimination, driving the reductive elimination step that regenerates the active Pd(0) catalyst[3].
Reaction Execution & In-Process Validation:
Action: Heat the reaction mixture to 90 °C in an oil bath and stir for 12 hours.
Validation Check: At the 10-hour mark, extract a 0.1 mL aliquot, dilute with ethyl acetate, and monitor via Thin Layer Chromatography (TLC) under 254 nm UV light. The reaction is validated as complete when the limiting reagent (aryl iodide) is fully consumed.
Quench and Extraction:
Action: Cool the mixture to room temperature. Quench with saturated aqueous
NH4Cl
(10 mL) to neutralize residual base and precipitate palladium black. Extract the aqueous layer with Ethyl Acetate (3
×
15 mL). Wash the combined organic layers with brine and dry over anhydrous
Na2SO4
.
Purification & Final Structural Validation:
Action: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient).
Validation Check: Subject the purified product to
1H
NMR spectroscopy (400 MHz,
CDCl3
). The self-validating proof of stereoselectivity is the presence of two distinct vinylic proton doublets exhibiting a trans-coupling constant (
J≈18
Hz). A
J
-value of
∼
10 Hz would indicate a failed stereocontrol (cis-isomer).
Applications in Drug Development: Silicon Bioisosteres
Beyond its utility as a synthetic intermediate[4], 4-Methoxyphenyl dimethylvinyl silane is highly valuable in medicinal chemistry for generating silicon bioisosteres. Replacing a carbon atom (specifically a tert-butyl or quaternary carbon group) with a dimethylsilyl moiety fundamentally alters a drug candidate's pharmacokinetic profile.
Causality in Drug Design:
Silicon is larger and more lipophilic than carbon. By integrating the dimethyl(4-methoxyphenyl)silyl group into a pharmacophore, researchers can increase the molecule's LogP (partition coefficient), enhancing blood-brain barrier (BBB) penetration. Furthermore, the longer Si-C bond lengths alter the spatial arrangement of the molecule, often allowing it to bypass established mechanisms of cytochrome P450-mediated metabolic degradation.
Iterative workflow for integrating silicon bioisosteres into pharmaceutical lead optimization.
Title: Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates
Source: PMC (National Institutes of Health)
URL: [Link]
Comprehensive NMR Characterization of 4-Methoxyphenyl dimethylvinyl silane: A Technical Guide
Executive Summary In the realm of organosilicon chemistry, 4-Methoxyphenyl dimethylvinyl silane serves as a critical building block for cross-coupling reactions (such as Hiyama couplings) and advanced materials synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of organosilicon chemistry, 4-Methoxyphenyl dimethylvinyl silane serves as a critical building block for cross-coupling reactions (such as Hiyama couplings) and advanced materials synthesis. Accurate structural verification of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the chemical shifts, establish a self-validating experimental protocol, and map the electronic architecture of the molecule to its
1
H and
13
C NMR spectra.
Molecular Architecture and Spin Systems
To interpret the NMR spectra accurately, we must first deconstruct the molecule into its isolated spin systems. The structure of 4-Methoxyphenyl dimethylvinyl silane dictates four distinct magnetic environments, each governed by specific electronic effects:
The Aromatic Ring: A para-substituted benzene ring creating a classic AA'BB' spin system.
The Vinyl Group: An isolated AMX spin system characterized by complex
J
-coupling.
The Methoxy Group: An isolated singlet system driven by the inductive withdrawal of oxygen.
The Dimethylsilyl Group: A highly shielded singlet system driven by the electropositive nature of silicon.
Structural domains and corresponding 1H NMR spin systems of the target silane.
Self-Validating NMR Acquisition Protocol
A robust analytical workflow cannot rely on blind data collection; it must be a self-validating system. The following protocol ensures that any instrumental artifacts are caught before data interpretation begins.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS). Causality: Anhydrous solvent is critical to prevent the hydrolysis of the silane, while TMS provides an absolute zero reference point.
Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer (e.g., 600 MHz). Tune and match the probe for both
1
H and
13
C nuclei. Causality: This maximizes the power transfer from the amplifier to the coil, ensuring optimal signal-to-noise ratio (SNR).
Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl
3
. Perform gradient shimming (e.g., TopShim) to optimize the Z-gradients.
Acquisition Parameters:
1
H NMR: Use a standard 30° pulse (zg30), 16 scans, and a 2-second relaxation delay (
d1
).
13
C NMR: Use a proton-decoupled sequence (zgpg30), 512 scans, and a 2.5-second
d1
. Causality: Quaternary carbons lack attached protons for dipole-dipole relaxation; a longer
d1
ensures they fully relax, preventing signal suppression.
The Validation Loop
Before accepting the acquired data, the system must self-validate:
Check 1 (Calibration): The TMS peak must be perfectly sharp and located exactly at
δ
0.00 ppm. If the peak is broad, the shimming has failed, and Step 3 must be repeated.
Check 2 (Solvent Residual): The CDCl
3
proton peak must appear at
δ
7.26 ppm, and the carbon triplet at
δ
77.16 ppm.
Check 3 (Integration Sanity): In the
1
H spectrum, set the methoxy singlet integral to exactly 3.00. The silyl methyls must integrate to 6.00 ± 0.05. A deviation indicates incomplete relaxation, requiring a longer
d1
delay.
Self-validating experimental workflow for high-resolution NMR acquisition.
1
H NMR Spectral Analysis & Causality
The
1
H NMR spectrum (600 MHz, CDCl
3
) provides a direct map of the molecule's electronic distribution. The data below is grounded in peer-reviewed characterizations of organosilanes [1][2].
Mechanistic Breakdown of Chemical Shifts
Silyl Methyls (
δ
0.38 ppm): Silicon is significantly less electronegative than carbon (1.90 vs 2.55 on the Pauling scale). This electropositive nature heavily shields the attached methyl protons, pushing their resonance far upfield.
Methoxy Group (
δ
3.84 ppm): Conversely, the highly electronegative oxygen atom withdraws electron density via the inductive effect (-I), deshielding the attached methyl protons.
Vinyl Group (
δ
5.79 – 6.34 ppm): The vinyl protons form an AMX spin system. The proton geminal to the silicon atom (
δ
6.31 ppm) is the most deshielded due to the magnetic anisotropy of the double bond. The terminal protons split into a trans proton (
δ
6.10 ppm) and a cis proton (
δ
5.81 ppm). According to the Karplus equation, the trans coupling constant (
3Jtrans
~20 Hz) is significantly larger than the cis coupling constant (
3Jcis
~14 Hz).
Aromatic Ring (
δ
6.94 – 7.49 ppm): The methoxy group is a strong
π
-donor (+M effect), which increases electron density at the ortho and para positions. Consequently, the protons ortho to the methoxy group (H3, H5) are heavily shielded and appear upfield at
δ
6.94 ppm. The protons ortho to the silyl group (H2, H6) are less affected by this +M effect and appear downfield at
δ
7.48 ppm.
Table 1:
1
H NMR Quantitative Summary
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling / Causality
Assignment
7.49 – 7.47
Multiplet (m)
2H
AA'BB' system
Aromatic H2, H6 (ortho to Si)
6.95 – 6.94
Multiplet (m)
2H
Shielded by +M of OMe
Aromatic H3, H5 (ortho to OMe)
6.34 – 6.28
Multiplet (m)
1H
3Jtrans
~ 20 Hz,
3Jcis
~ 14 Hz
Vinyl -CH= (geminal to Si)
6.11 – 6.09
Multiplet (m)
1H
3Jtrans
~ 20 Hz,
2Jgem
~ 4 Hz
Vinyl =CH
2
(trans to Si)
5.83 – 5.79
Multiplet (m)
1H
3Jcis
~ 14 Hz,
2Jgem
~ 4 Hz
Vinyl =CH
2
(cis to Si)
3.84
Singlet (s)
3H
Deshielded by -I of Oxygen
Methoxy -OCH
3
0.38
Singlet (s)
6H
Shielded by electropositive Si
Silyl -Si(CH
3
)
2
13
C NMR Spectral Analysis & Causality
The
13
C NMR spectrum (151 MHz, CDCl
3
) offers a highly resolved view of the carbon skeleton, particularly the quaternary carbons which are invisible in standard
1
H NMR [3].
Mechanistic Breakdown of Chemical Shifts
Quaternary Aromatic Carbons: The ipso carbon attached to the methoxy group (C4) is heavily deshielded by the direct attachment to the electronegative oxygen, resonating at a distinct
δ
160.4 ppm. The ipso carbon attached to the silicon (C1) appears at
δ
129.2 ppm.
Methine Aromatic Carbons: The resonance (+M) effect of the methoxy group pushes electron density to the ortho positions, shielding C3 and C5 to
δ
113.6 ppm. C2 and C6 remain relatively deshielded at
δ
135.3 ppm.
Silyl Carbons: The extreme electropositivity of silicon pushes the dimethylsilyl carbons to a negative chemical shift (
δ
-2.6 ppm), a hallmark of trimethylsilyl and dimethylsilyl derivatives.
Table 2:
13
C NMR Quantitative Summary
Chemical Shift (
δ
, ppm)
Carbon Type
Electronic Driver
Assignment
160.4
Quaternary (C)
Deshielded by direct O attachment
C4 (Aromatic, ipso to OMe)
136.0
Methine (CH)
Alkene anisotropy
Vinyl -CH=
135.3
Methine (CH)
Outside of strong +M shielding zone
C2, C6 (Aromatic, ortho to Si)
132.3
Methylene (CH
2
)
Alkene anisotropy
Vinyl =CH
2
129.2
Quaternary (C)
Mildly shielded by Si
C1 (Aromatic, ipso to Si)
113.6
Methine (CH)
Shielded by +M resonance of OMe
C3, C5 (Aromatic, ortho to OMe)
55.0
Methyl (CH
3
)
Deshielded by -I of Oxygen
Methoxy -OCH
3
-2.6
Methyl (CH
3
)
Strongly shielded by electropositive Si
Silyl -Si(CH
3
)
2
References
Reyes-Rodriguez, E. (2018). Manganese, Iron and Cobalt Catalyzed Reductive Hydrogenation and Cross-Coupling Reactions. University of Regensburg. Available at:[Link]
NiH-Catalyzed C(sp3)−Si Coupling of Alkenes with Vinyl Chlorosilanes. The Royal Society of Chemistry. Available at:[Link]
Ni-catalyzed highly regio- and stereo-selective diborylative cyclization of 1,6-enynes with diboron reagent. SciEngine. Available at:[Link]
Foundational
Thermodynamic stability of 4-Methoxyphenyl dimethylvinyl silane at room temperature
Thermodynamic Stability and Reactivity Profile of 4-Methoxyphenyl Dimethylvinyl Silane at Room Temperature Executive Summary As drug development and advanced materials science increasingly rely on organosilicon chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability and Reactivity Profile of 4-Methoxyphenyl Dimethylvinyl Silane at Room Temperature
Executive Summary
As drug development and advanced materials science increasingly rely on organosilicon chemistry, understanding the baseline thermodynamic and kinetic stability of bifunctional silanes is critical. 4-Methoxyphenyl dimethylvinyl silane (CAS: 55153-99-6) is a highly versatile organosilane featuring both a latent reactive vinyl group and an electron-rich aryl group.
At standard room temperature (298.15 K), this molecule exhibits exceptional thermodynamic stability. It resists spontaneous auto-polymerization, homolytic cleavage, and nucleophilic hydrolysis. This guide dissects the quantum-mechanical and thermodynamic principles governing this stability and provides self-validating experimental protocols to harness its reactivity selectively.
Molecular Architecture & Thermodynamic Baselines
The stability of 4-Methoxyphenyl dimethylvinyl silane at room temperature is not accidental; it is a direct consequence of its molecular architecture. To understand its inertness under ambient conditions, we must analyze the bond dissociation energies and the electronic influence of its substituents.
Si-C Bond Dynamics
The silicon-carbon bond is predominantly covalent but highly polarized due to the electronegativity difference between carbon (2.55) and silicon (1.90). Despite this polarization, the baseline Si-C bond dissociation energy ranges from 318 to 360 kJ/mol, rendering it highly resistant to thermal degradation at 298 K. As documented in foundational organosilicon thermodynamics, tetraorganosilanes lack the highly electrophilic character of chlorosilanes, making them inherently stable against ambient moisture 1[1].
Electronic Shielding via the 4-Methoxyphenyl Group
The defining feature of this molecule is the para-methoxy substitution on the phenyl ring. The methoxy group exerts a powerful +R (resonance) electron-donating effect.
Causality of Stability: According to Hammett linear free-energy relationships (
σp=−0.27
for -OMe), this electron donation propagates through the aromatic
π
-system into the silicon center. This influx of electron density significantly reduces the Lewis acidity of the silicon atom. Consequently, the rate of nucleophilic attack (e.g., by water or alcohols) is reduced by orders of magnitude compared to unsubstituted or electron-withdrawn silanes 2[2].
Furthermore, the electron-donating methoxy group decreases positive hyperconjugation from the Si-C bonds, resulting in a smaller Mulliken charge on the silicon, effectively "shielding" it from premature reactions3[3].
Electronic effects dictating the thermodynamic stability of the silane center.
Kinetic Trapping and Catalytic Activation
While the molecule is thermodynamically stable at rest, its bifunctional nature (aryl + vinyl) means it possesses latent reactivity. At 298 K, the activation energy (
ΔG‡
) required to initiate vinyl polymerization or cleave the Si-Aryl bond is insurmountable without a catalyst. The molecule is kinetically trapped.
To utilize this compound in drug development (e.g., for synthesizing silicon-containing pharmacophores), one must selectively lower these activation barriers:
Hiyama Cross-Coupling: The stable Si-C(Aryl) bond can be broken by introducing a fluoride source (like TBAF). Fluoride coordinates to the silicon, forming a pentacoordinate silicate. This drastically increases the nucleophilicity of the aryl group, facilitating transmetalation to a Palladium catalyst4[4].
Hydrosilylation: The vinyl group remains inert until exposed to a transition metal (Pt or Rh), which coordinates to the
π
-electrons, breaking the kinetic trap and allowing for rapid anti-Markovnikov addition.
Activation barriers and catalytic pathways for the bifunctional organosilane.
Quantitative Data Summary
The following table synthesizes the thermodynamic and electronic parameters that dictate the behavior of 4-Methoxyphenyl dimethylvinyl silane at room temperature.
Parameter
Value / Descriptor
Mechanistic Implication
Si-C(Aryl) Bond Energy
~350 kJ/mol
Highly resistant to homolytic cleavage at 298 K.
Si-C(Vinyl) Bond Energy
~330 kJ/mol
Stable at RT; requires catalytic activation to react.
Hammett Constant (
σp
)
-0.27 (for -OMe)
Donates electron density, reducing Si Lewis acidity.
Mulliken Charge on Silicon
Moderated (Less Positive)
Decreases susceptibility to nucleophilic hydrolysis.
Auto-polymerization Rate
Negligible at 298 K
Complete kinetic trapping of the vinyl moiety.
Self-Validating Experimental Protocols
To ensure scientific integrity, any claim of thermodynamic stability must be empirically verifiable. The following protocols are designed as self-validating systems to test both the stability and the controlled reactivity of the compound.
Protocol 1: Long-Term Thermodynamic Stability Assessment via
1
H-NMR
Objective: Validate the resistance to hydrolysis and auto-polymerization at 298 K under ambient conditions.
Causality: By utilizing CDCl
3
(a non-coordinating solvent), we prevent artificial stabilization of the silicon center. The inclusion of Hexamethyldisiloxane (HMDSO) acts as an internal standard. Because HMDSO is practically inert, any deviation in the integral ratio between the target molecule and HMDSO definitively proves kinetic degradation.
Step-by-Step Methodology:
Preparation: In a clean, dry vial, dissolve 0.1 mmol of 4-Methoxyphenyl dimethylvinyl silane in 1.0 mL of CDCl
3
.
Standardization: Add exactly 0.01 mmol of HMDSO to the solution.
Baseline Acquisition: Transfer the solution to an NMR tube. Do not purge with inert gas (testing ambient stability). Acquire a baseline
1
H-NMR spectrum. Record the precise integration of the vinyl protons (
δ
5.7–6.3 ppm) relative to the HMDSO peak (
δ
0.06 ppm).
Incubation: Store the NMR tube in a controlled environment at exactly 25°C (298 K) exposed to ambient light.
Validation: Acquire spectra weekly for 90 days.
Data Interpretation: The system is self-validating. If the integral ratio of the vinyl protons to HMDSO remains constant (
Δ<1%
), the compound's thermodynamic stability at room temperature is verified.
Objective: Demonstrate that the thermodynamic stability of the Si-Aryl bond can be selectively broken using a fluoride activator.
Causality: The unactivated silane will not react with aryl halides. Adding Tetrabutylammonium fluoride (TBAF) forces the formation of a pentacoordinate silicate, shifting the thermodynamic equilibrium and enabling transmetalation to Palladium.
Step-by-Step Methodology:
Setup: In a Schlenk tube under an Argon atmosphere, combine 1.0 eq of 4-Methoxyphenyl dimethylvinyl silane and 1.0 eq of an aryl iodide (e.g., 4-iodotoluene).
Catalyst Addition: Add 5 mol% of Pd(PPh
3
)
4
as the transition metal catalyst. Dissolve the mixture in anhydrous THF (0.2 M).
Activation: Introduce 2.0 eq of TBAF (1.0 M in THF). Note: The reaction will immediately change color as the pentacoordinate silicate forms and transmetalation begins.
Reaction: Stir at 25°C for 12 hours.
Quench & Analyze: Quench with water, extract with ethyl acetate, and analyze via GC-MS. The presence of the cross-coupled biaryl product confirms that the thermodynamic barrier was successfully bypassed via fluoride activation.
References
Title: Silanes - Gelest, Inc.
Title: Linear Free-Energy Relationship and Rate Study on a Silylation-Based Kinetic Resolution: Mechanistic Insights
Source: The Journal of Organic Chemistry - ACS Publications
URL
Title: Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates
Source: RSC Publishing
URL
Title: Application of Silicon-Based Cross-Coupling Technology to Triflates
Source: The Journal of Organic Chemistry - ACS Publications
URL
Reactivity profile of 4-Methoxyphenyl dimethylvinyl silane in organometallic chemistry
An In-Depth Technical Guide to the Reactivity Profile of 4-Methoxyphenyl Dimethylvinyl Silane in Organometallic Chemistry Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a compreh...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Reactivity Profile of 4-Methoxyphenyl Dimethylvinyl Silane in Organometallic Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 4-methoxyphenyl dimethylvinyl silane, a versatile organosilane reagent with significant applications in modern synthetic chemistry. We will explore its synthesis, electronic properties, and participation in key organometallic transformations, including hydrosilylation, palladium-catalyzed cross-coupling reactions (such as Heck, Silyl-Heck, and Hiyama), and polymerization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of this compound in their work. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed experimental protocols to ensure both theoretical understanding and practical applicability.
Introduction: The Structural and Electronic Landscape of 4-Methoxyphenyl Dimethylvinyl Silane
4-Methoxyphenyl dimethylvinyl silane is a tetra-substituted organosilane featuring a unique combination of functional groups that dictate its chemical behavior. Its structure consists of a central silicon atom bonded to two methyl groups, a vinyl group (-CH=CH₂), and a 4-methoxyphenyl (or p-anisyl) group.
The key to understanding its reactivity lies in the interplay between these substituents:
The Vinyl Group: This unsaturated moiety is the primary site for a variety of addition and coupling reactions. It serves as a handle for carbon-carbon and carbon-silicon bond formation.
The 4-Methoxyphenyl Group: The methoxy group (-OCH₃) is a strong electron-donating group by resonance. This electronic influence is transmitted through the aromatic ring to the silicon atom, increasing the electron density at the silicon center. This has profound implications for the polarization of the Si-C and Si-H (in related species) bonds and the overall nucleophilicity of the molecule in certain contexts.[1]
The Dimethylsilyl Core: The two methyl groups are sterically small and electronically neutral, providing stability without significantly hindering access to the silicon center or the vinyl group.
This specific combination of a reactive vinyl group and an electronically-tuned aryl substituent makes 4-methoxyphenyl dimethylvinyl silane a valuable building block for the synthesis of complex organic molecules, functionalized materials, and polymers.
Synthesis of 4-Methoxyphenyl Dimethylvinyl Silane
The synthesis of this reagent can be achieved through several reliable organometallic routes. A common and efficient method involves the Grignard reaction, which leverages the reactivity of an organomagnesium halide with a suitable chlorosilane.
Protocol 2.1: Synthesis via Grignard Reaction
This protocol describes the preparation starting from 4-bromoanisole and dimethylvinylchlorosilane.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-methoxyphenyl dimethylvinyl silane.
Step-by-Step Methodology:
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole (1.0 eq) in dry tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
Silylation: The freshly prepared Grignard reagent is cooled to room temperature and then added dropwise via cannula to a solution of dimethylvinylchlorosilane (1.05 eq) in dry diethyl ether at 0°C.
Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-methoxyphenyl dimethylvinyl silane as a colorless oil.
Reactivity Profile in Organometallic Chemistry
The reactivity of 4-methoxyphenyl dimethylvinyl silane is dominated by the chemistry of its vinyl group, which is electronically influenced by the para-methoxy substituent.
Hydrosilylation Reactions
Hydrosilylation is the addition of a Si-H bond across the C=C double bond of the vinyl group. While 4-methoxyphenyl dimethylvinyl silane itself does not have a Si-H bond to add, its vinyl group is an excellent substrate for hydrosilylation by other silanes (e.g., triethoxysilane, methyldichlorosilane).
Mechanistic Considerations:
The reaction is typically catalyzed by late transition metals, most commonly platinum complexes like Speier's (H₂PtCl₆) or Karstedt's catalyst.[2][3] The generally accepted Chalk-Harrod mechanism involves:
Oxidative addition of the hydrosilane (R₃SiH) to the metal center.
Coordination of the vinylsilane's double bond to the metal.
Migratory insertion of the alkene into the M-H or M-Si bond.
Reductive elimination to yield the product and regenerate the catalyst.
Regioselectivity is a key consideration. The addition can result in either the α-adduct (silicon adds to the terminal carbon) or the β-adduct (silicon adds to the internal carbon). For terminal alkenes like the vinyl group in our substrate, the β-adduct (anti-Markovnikov) is typically the major product due to steric and electronic factors.[2]
Influence of the 4-Methoxyphenyl Group:
The electron-donating 4-methoxyphenyl group increases the electron density of the vinyl double bond. This can enhance the rate of coordination to the electron-deficient metal center, potentially accelerating the overall reaction rate compared to electron-poor vinylsilanes.
Palladium-Catalyzed Cross-Coupling Reactions
Vinylsilanes are exceptionally useful substrates in palladium-catalyzed cross-coupling, serving as stable and less toxic alternatives to organoboranes or organotins.
The silyl-Heck reaction is a powerful method for the synthesis of vinylsilanes from alkenes and a silyl halide.[4][5][6] In this context, 4-methoxyphenyl dimethylvinyl silane would be the product of such a reaction, for instance, by coupling 4-methoxystyrene with a silyl halide. The reaction typically proceeds through oxidative addition of a Si-X bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination.[4]
Caption: Generalized catalytic cycle for the Silyl-Heck reaction.
In Hiyama coupling, the C-Si bond of the vinylsilane is activated, and the vinyl group is transferred to an organic electrophile, typically an aryl or vinyl halide/triflate.[7][8][9] This reaction is a cornerstone of the utility of 4-methoxyphenyl dimethylvinyl silane.
Activation is Key: The C(sp²)-Si bond is quite stable and requires activation to become nucleophilic enough for transmetalation to the palladium center. This is commonly achieved using a fluoride source (e.g., TBAF) or under basic/oxidative conditions that generate a hypercoordinate "ate" complex or a reactive silanol/silanolate species.[8][9]
The Role of the 4-Methoxyphenyl Group: The electron-donating nature of the 4-methoxyphenyl group can facilitate the oxidative addition step of the catalyst to the coupling partner (e.g., an aryl halide) and may influence the rate of transmetalation. The primary role, however, is often in tuning the electronic properties of the final product.
Quantitative Data: Hiyama Coupling of Related Vinylsilanes
While specific data for 4-methoxyphenyl dimethylvinyl silane is dispersed, the following table, compiled from analogous systems in the literature, illustrates the general efficiency of Hiyama couplings.[6][10][11]
Reaction: Coupling of 4-methoxyphenyl dimethylvinyl silane with 4-bromoanisole.
Step-by-Step Methodology:
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and 4-bromoanisole (1.0 eq).
Addition of Silane and Base: Add 4-methoxyphenyl dimethylvinyl silane (1.2 eq) followed by dry THF. Finally, add potassium trimethylsilanolate (KOSiMe₃, 2.0 eq).
Reaction Conditions: Seal the tube and heat the mixture at 80°C for 12-24 hours. Monitor the reaction by GC-MS.
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to yield the 1-methoxy-4-(4-methoxystyryl)benzene product.
Anionic Polymerization
The vinyl group of 4-methoxyphenyl dimethylvinyl silane can undergo polymerization to form poly(vinylsilane)s. Anionic polymerization, often initiated by organolithium reagents like n-BuLi, is a common method for polymerizing vinylsilanes.[12][13]
The resulting polymer, poly(4-methoxyphenyl dimethylvinyl silane), would have a polyethylene backbone with pendant 4-methoxyphenyl dimethylsilyl groups. These side chains can impart unique properties to the polymer, such as:
Increased Thermal Stability: Due to the presence of silicon.
Modified Refractive Index and Dielectric Constant: Useful for optical and electronic applications.
Potential for Liquid Crystalline Properties: The rigid aromatic side groups can promote ordered phases.[12]
The polymerization of vinylsilanes can sometimes be accompanied by rearrangement mechanisms, but these are often suppressed in the absence of chelating agents like TMEDA.[12]
Summary of Reactivity Profile
The reactivity of 4-methoxyphenyl dimethylvinyl silane is a synergistic outcome of its constituent parts:
As an Alkene: The vinyl group readily participates in metal-catalyzed addition reactions like hydrosilylation, primarily yielding the anti-Markovnikov (β) product.
As a Cross-Coupling Partner: It is an excellent substrate for palladium-catalyzed reactions, particularly Hiyama coupling, where it serves as a stable, efficient vinyl-group donor upon activation.
As a Monomer: It can undergo anionic polymerization to produce functional polymers with silicon-containing side chains, offering a pathway to advanced materials.
Electronic Influence: The electron-donating 4-methoxyphenyl group modulates the electronic density of the π-system and the silicon center, influencing reaction rates and the properties of the resulting products.
This versatile reactivity profile makes 4-methoxyphenyl dimethylvinyl silane a powerful tool for synthetic chemists in academia and industry, enabling the construction of complex molecular architectures and novel polymeric materials.
References
Ganicz, T., Stanczyk, W. A., & Sledzinska, I. (2000). Vinylsilanes as Monomers for Side Chain Polymer Liquid Crystals. Macromolecules, 33(15), 5504–5509. [Link]
Scott, J. P., & Sarpong, R. (2016). Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. Synlett, 27(11), 1635-1641. [Link]
Theato, P., & Ko, J. (2011). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications, 47(30), 8635-8637. [Link]
Kuwada, S., et al. (1998). Preparations and Properties of Poly(vinylsilane)s. Macromolecules, 31(12), 3829-3834. [Link]
Scott, J. P., & Sarpong, R. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society, 136(28), 9889-9892. [Link]
Scott, J. P., & Sarpong, R. (2015). Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst. Organic Letters, 17(14), 3506-3509. [Link]
Simmons, E. M., & Sarpong, R. (2020). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Journal of the American Chemical Society, 142(26), 11467-11472. [Link]
Witucki, G. L. (1992). Chemistry and Applications of Alkoxy Silanes. Journal of Coatings Technology. [Link]
Zank, G. A., & Su, K. (1994). Conversion of Polymers of Methyl- and Vinylsilane to Si-C Ceramics. Materials Research Society Symposium Proceedings. [Link]
Keay, B. A. (n.d.). The chemistry of arylsilanes. Comprehensive Organic Functional Group Transformations. [Link]
Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. [Link]
Zhang, D. (2026). Chloro(4‐methoxyphenyl)dimethylsilane. Encyclopedia of Reagents for Organic Synthesis. [Link]
Simmons, E. M., & Sarpong, R. (2020). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Journal of the American Chemical Society. [Link]
Scott, J. P., & Sarpong, R. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society. [Link]
Eagan, J. M., et al. (2025). Vinylsilanes as Chain-Transfer Agents in Ethylene Polymerization: Direct Synthesis of Heterotelechelic Polyolefins. Journal of the American Chemical Society. [Link]
Singh, B., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
Wang, D., et al. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications, 12(1), 1-9. [Link]
Titlbach, M., et al. (2022). Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations. Organometallics, 41(24), 3825-3836. [Link]
Montgomery, T. P., et al. (2021). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. [Link]
Itami, K., et al. (2002). Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. The Journal of Organic Chemistry, 67(8), 2645-2655. [Link]
National Center for Biotechnology Information. (n.d.). Silane, (4-methoxyphenyl)dimethyl-. PubChem Compound Database. [Link]
Various Authors. (n.d.). Synthesis of Vinylsilanes. ResearchGate. [Link]
Belecka, K., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2686. [Link]
Halm, R. L., & Zapp, R. H. (1992). U.S. Patent No. 5,084,589. Washington, DC: U.S.
Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 20603-20616. [Link]
Gevorgyan, V., & Kulkarni, V. (2009). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Organic Letters, 11(21), 4982-4985. [Link]
Li, H., et al. (2022). Glycidyl Silanes Enable Regioselective Hydrosilylation of Internal Propargyl Alcohols and Direct Transformation into Activated Silanes for Further Chemical Transformation. ChemRxiv. [Link]
Montgomery, T. P., et al. (2021). General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes. American Chemical Society. [Link]
Smith, A. M. R., & Boddaert, T. (2013). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 42(10), 4115-4129. [Link]
Zhang, P., Le, C., & MacMillan, D. W. C. (2016). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(26), 8084-8087. [Link]
Structural Chemistry and Crystallographic Derivatization of 4-Methoxyphenyl Dimethylvinyl Silane
Executive Summary 4-Methoxyphenyldimethylvinylsilane is a highly versatile organosilicon building block utilized extensively in advanced organic synthesis, including hydrosilylation, cross-coupling, and site-selective di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Methoxyphenyldimethylvinylsilane is a highly versatile organosilicon building block utilized extensively in advanced organic synthesis, including hydrosilylation, cross-coupling, and site-selective diboration. Its unique structural topology—combining an electron-rich 4-methoxyphenyl ring, two sterically demanding methyl groups, and a reactive vinyl moiety—makes it a critical intermediate in materials science and pharmaceutical development. However, because the parent compound is a liquid at standard temperature and pressure, direct X-ray crystallographic analysis is impossible without strategic derivatization[1]. This whitepaper details the crystallographic principles, stereoelectronic effects, and self-validating derivatization workflows required to obtain high-resolution structural data for 4-methoxyphenyldimethylvinylsilane derivatives.
Crystallographic Theory: Bent's Rule and Stereoelectronics
In organosilanes, the geometry around the silicon atom systematically deviates from an ideal tetrahedron (109.5°). According to Bent's rule, atomic s-character tends to concentrate in orbitals directed toward electropositive substituents, while p-character concentrates in orbitals directed toward electronegative substituents[2].
In 4-methoxyphenyldimethylvinylsilane derivatives, the Si–C(methyl) bonds exhibit the highest s-character, resulting in the shortest bond lengths. Conversely, the Si–C(aryl) and Si–C(vinyl) bonds utilize hybrid orbitals with higher p-character, leading to elongated bond lengths and compressed C–Si–C bond angles[2]. Furthermore, the electron-donating nature of the 4-methoxy group modulates the electron density at the silicon center via
p−π
conjugation, which directly influences the reactivity of the adjacent vinyl group toward transition metal catalysts[3].
Caption: Stereoelectronic interactions and Bent's Rule application around the silicon center.
Derivatization Workflows for X-Ray Crystallography
To obtain robust crystallographic data, the liquid precursor must be transformed into a highly ordered crystalline lattice. The following protocols detail how to synthesize solid derivatives suitable for single-crystal X-ray diffraction (XRD).
Protocol A: Catalytic Enantioselective Diboration
This protocol converts the liquid silane into a solid 1,2-diborylsilane derivative, specifically (1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)(4-methoxyphenyl)dimethylsilane, utilizing a platinum-catalyzed mechanism[1].
Preparation : In an argon-filled glovebox, combine bis(pinacolato)diboron (1.05 equiv) and tris(dibenzylideneacetone)platinum(0) (0.05 mol%) in anhydrous THF[1].
Substrate Addition : Introduce 4-methoxyphenyldimethylvinylsilane (1.00 equiv) to the mixture[1].
Reaction : Heat the resulting solution to 80 °C and stir continuously for 16 hours[1].
Purification : Pass the crude material through a silica plug using a diethyl ether/pentane (1:5) mixture to remove the platinum catalyst and unreacted boron species[1].
Crystallization : Slowly evaporate the solvent at room temperature to yield X-ray quality single crystals (white solid)[1].
Causality & Self-Validation: This protocol is a self-validating system because the successful formation of the crystalline lattice inherently confirms the regioselective addition of the bulky pinacolborane moieties across the vinyl group. The steric bulk of the dioxaborolane rings restricts molecular rotation, forcing the molecule into a rigid conformation ideal for X-ray diffraction.
Protocol B: Transition Metal Coordination
Vinylsilanes can also be crystallized by coordinating the vinyl group to transition metals, forming stable
μ
-silylene or
π
-coordinated complexes[3].
Preparation : React a diruthenium tetrahydrido complex, such as
[Cp∗Ru(μ−H)4RuCp∗]
, with the vinylsilane in a non-coordinating solvent (e.g., toluene)[3].
Cleavage & Coordination : Heat the mixture to induce successive Si–H and Si–C bond cleavages, forming a stable multinuclear complex[3].
Isolation : Filter the resulting species and recrystallize from a saturated hexane solution at -20 °C[3].
Causality & Self-Validation: The precipitation of highly colored crystals provides immediate visual validation of metal coordination. Subsequent XRD resolves the exact coordination geometry, confirming the structural transformation of the vinyl moiety.
Caption: Workflow for the derivatization and crystallographic analysis of vinylsilanes.
Quantitative Crystallographic Data
The following table summarizes the expected crystallographic parameters for 4-methoxyphenyl dimethylvinyl silane derivatives, extrapolated from high-resolution XRD data of analogous aryldimethylsilanes and diborated structures[2][4].
Crystallographic Parameter
Value / Range
Causality / Structural Note
Crystal System
Monoclinic / Orthorhombic
Dictated by the packing efficiency of the bulky 4-methoxyphenyl and derivatized groups[4].
Space Group
P21/c
or
P212121
Chiral derivatives (e.g., enantioselective diboration) crystallize in non-centrosymmetric space groups like
P212121
[4].
Si–C(methyl) Bond Length
1.853(1) – 1.856(1) Å
Shortest Si–C bond due to high s-character in the silicon hybrid orbital directed toward the methyl group[2].
Si–C(aryl) Bond Length
1.869(1) – 1.876(2) Å
Elongated due to increased p-character and potential
π
-conjugation with the electron-donating 4-methoxy group[2].
Si–C(alkyl/vinyl) Bond Length
1.883(1) – 1.884(1) Å
Longest bond; heavily influenced by the steric bulk of the derivatized ethyl/vinyl group[2].
C(methyl)–Si–C(methyl) Angle
~109.89(7)°
Closest to the ideal tetrahedral angle (109.5°)[2].
C(aryl)–Si–C(alkyl) Angle
~107.60(6)°
Compressed angle resulting from the spatial demands of the p-character rich orbitals[2].
Mechanistic Implications for Drug Development
For drug development professionals, understanding the exact spatial arrangement of the 4-methoxyphenyl group relative to the silicon center is paramount. Silyl-containing heterocyclic compounds are increasingly investigated for the treatment of viral diseases, such as in the rational design of Hepatitis C Virus (HCV) NS5A inhibitors[5]. The steric bulk of the dimethyl groups restricts the rotational freedom of the aryl ring, locking the molecule into specific conformations. By leveraging the crystallographic data outlined above, computational chemists can accurately model these rigid geometries to optimize receptor binding affinity and improve the pharmacokinetic profiles of novel antiviral therapeutics[5].
References
Supplementary Material 1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-Coupling - DOI
Source: doi.org
URL:1
C–C Bond Formation at the Bridging Carbon Atom via the Reduction of a μ-Chloromethylidyne Ligand | Organometallics - ACS Publications
Source: acs.org
URL:3
WO2013039876A1 - Silyl-containing heterocyclic compounds and methods of use thereof for the treatment of viral diseases - Google Patents
Source: google.com
URL:5
Organic Chemistry of Siloxane and Silanol | Request PDF - ResearchGate
Source: researchgate.net
URL:4
Application Notes & Protocols: Palladium-Catalyzed Hiyama Cross-Coupling with 4-Methoxyphenyl dimethylvinyl silane
Introduction: The Strategic Advantage of Hiyama Cross-Coupling in Modern Synthesis The construction of carbon-carbon (C-C) bonds remains a cornerstone of organic synthesis, pivotal to the creation of complex molecules in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Hiyama Cross-Coupling in Modern Synthesis
The construction of carbon-carbon (C-C) bonds remains a cornerstone of organic synthesis, pivotal to the creation of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] Among the array of transition metal-catalyzed cross-coupling reactions, the Hiyama coupling, first reported by Tamejiro Hiyama and Yasuo Hatanaka in 1988, has emerged as a powerful and versatile tool.[2] This reaction facilitates the formation of C-C bonds by coupling organosilanes with organic halides.[2]
Organosilicon reagents, such as the focus of this guide, 4-methoxyphenyl dimethylvinyl silane, offer significant advantages over other organometallic counterparts. Their inherent stability, low toxicity, and the natural abundance of silicon make them environmentally benign and cost-effective alternatives.[3][4] The low polarization of the C-Si bond contributes to their stability and enhanced chemoselectivity, allowing for their use in late-stage functionalization of complex molecules.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed Hiyama cross-coupling using 4-methoxyphenyl dimethylvinyl silane. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer practical insights to ensure successful implementation in your synthetic endeavors.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Hiyama cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1][2]
Transmetalation: This crucial step involves the transfer of the organic group from the organosilane to the palladium(II) center. For the transmetalation to occur efficiently, the relatively inert C-Si bond must be activated.[6] This is typically achieved through the use of a fluoride source (e.g., TBAF) or a base, which forms a hypervalent, pentacoordinate silicon species that is more reactive.[2][3][6] The formation of this pentavalent silicon intermediate is a key activation step in the traditional Hiyama coupling.[6][7]
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-R') from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][2]
Figure 1: Catalytic cycle of the Hiyama cross-coupling.
Experimental Design & Protocols
General Considerations
Successful Hiyama cross-coupling reactions are contingent upon careful consideration of several key parameters. The choice of catalyst, ligand, activator, and solvent can significantly impact the reaction yield and selectivity.
Parameter
Key Considerations & Recommendations
Palladium Catalyst
Palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly used and effective catalysts.[1][8][9] Catalyst loading can be optimized, with some protocols achieving high yields with as low as 0.5 mol%.[8][10]
Ligand
The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. Phosphine ligands such as triphenylphosphine (PPh₃), dppf, and XPhos have proven effective.[9][11] In some cases, ligand-free conditions with Pd/C have also been successful.[10]
Activator (Fluoride Source/Base)
Tetrabutylammonium fluoride (TBAF) is a common fluoride source for activating the organosilane.[1][9] Alternatively, fluoride-free protocols using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) have been developed to avoid issues with fluoride-sensitive functional groups.[1][3]
Solvent
A range of solvents can be employed, including tetrahydrofuran (THF), 1,4-dioxane, and toluene.[1][9] The choice of solvent can influence reaction kinetics and solubility of the reagents.
Reaction Temperature
Reaction temperatures typically range from 60 °C to 120 °C, depending on the reactivity of the substrates and the catalyst system.[8][9]
Detailed Protocol: Synthesis of 4-((4-methoxyphenyl)dimethylsilyl)styrene
This protocol describes a general procedure for the palladium-catalyzed Hiyama cross-coupling of an aryl halide with 4-methoxyphenyl dimethylvinyl silane.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Aryl halide (e.g., 4-bromostyrene)
4-Methoxyphenyl dimethylvinyl silane
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
Anhydrous 1,4-dioxane
Argon or Nitrogen gas
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Magnetic stirrer and heating mantle
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%) and dppf (10 mol%).
Add the aryl halide (1.0 equiv) and 4-methoxyphenyl dimethylvinyl silane (2.0 equiv).
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide).
With vigorous stirring, add the TBAF solution (2.5 equiv) dropwise.
Heat the reaction mixture to 60 °C and maintain for 12 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Figure 2: General experimental workflow.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficient activation of the silane- Low reaction temperature
- Use a fresh batch of palladium catalyst.- Ensure the TBAF solution is anhydrous and added in sufficient excess.- Increase the reaction temperature in increments.
Formation of Homocoupled Products
- Presence of oxygen- Catalyst decomposition
- Ensure the reaction is performed under a strictly inert atmosphere.- Use a more robust ligand or a different palladium source.
Decomposition of Starting Materials
- Base-sensitive functional groups- High reaction temperature
- Consider a fluoride-free protocol using a milder base.- Lower the reaction temperature and extend the reaction time.
Difficulty in Product Purification
- Formation of siloxane byproducts
- Optimize the work-up procedure to remove silanols and siloxanes.- Adjust the polarity of the eluent during column chromatography.
Applications in Drug Discovery and Development
The Hiyama cross-coupling reaction is a valuable tool in the synthesis of pharmaceutically active compounds and complex natural products.[1] Its ability to form C(sp²)-C(sp²) bonds is particularly useful for constructing biaryl and vinyl-aryl scaffolds, which are common motifs in many drug molecules.[1][12] The mild reaction conditions and tolerance of various functional groups make it suitable for late-stage modifications of drug candidates, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3] For instance, the Hiyama coupling has been employed in the synthesis of compounds with potential applications as anti-inflammatory agents, anticancer agents, and treatments for metabolic diseases.[1]
Conclusion
The palladium-catalyzed Hiyama cross-coupling with 4-methoxyphenyl dimethylvinyl silane offers a reliable and efficient method for the formation of carbon-carbon bonds. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can harness the power of this reaction for the synthesis of a wide range of organic molecules. The protocols and troubleshooting guide provided herein serve as a practical resource to facilitate the successful implementation of this valuable synthetic transformation.
References
Noor, R., Zahoor, A. F., Irfan, M., Hussain, S. M., Ahmad, S., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link]
Wikipedia. (n.d.). Hiyama coupling. In Wikipedia. Retrieved March 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved March 23, 2026, from [Link]
Smith, C. J., & Organ, M. G. (2017). Hiyama Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 60-81). The Royal Society of Chemistry. [Link]
Foubelo, F., & Yus, M. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]
Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Retrieved March 23, 2026, from [Link]
Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Retrieved March 23, 2026, from [Link]
Wikidoc. (2012, September 4). Hiyama coupling. Retrieved March 23, 2026, from [Link]
Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3019-3024. [Link]
Sajiki, H., et al. (2012). Ligand-free Hiyama cross-coupling reaction catalyzed by palladium on carbon. Tetrahedron Letters, 53(15), 1934-1936. [Link]
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC, 2022(8), 295-316. [Link]
Liu, W., et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(20), 13113-13121. [Link]
Shen, X., et al. (2024). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 26(2), 434-439. [Link]
Bédard, A. C., et al. (2011). Palladium-Catalyzed Hiyama Cross-Couplings of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic letters, 13(22), 6124-6127. [Link]
Application Note: Regioselective Hydrosilylation Protocols Using 4-Methoxyphenyl Dimethylvinyl Silane
Introduction & Scientific Rationale In modern medicinal chemistry and advanced materials science, organosilicon compounds are indispensable. Specifically, bis(silyl)alkanes serve as rigid, lipophilic bioisosteres and ver...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
In modern medicinal chemistry and advanced materials science, organosilicon compounds are indispensable. Specifically, bis(silyl)alkanes serve as rigid, lipophilic bioisosteres and versatile cross-coupling intermediates. Within this chemical space, 4-Methoxyphenyl dimethylvinyl silane (CAS 55153-99-6) emerges as a highly strategic building block[1].
As a Senior Application Scientist, I emphasize that the 4-methoxyphenyl (PMP) group is not merely a spectator ligand. Synthetically, the electron-donating methoxy group enriches the silicon center, which strongly influences the regioselectivity of metal-catalyzed insertions. Furthermore, it serves as a robust directing group and a labile handle that accelerates downstream Fleming-Tamao oxidations, allowing the silyl group to be converted into a hydroxyl group with complete retention of stereochemistry[2].
This application note details field-proven, self-validating protocols for the divergent, regioselective hydrosilylation of 4-Methoxyphenyl dimethylvinyl silane to selectively yield either 1,2-bis(silyl)alkanes (anti-Markovnikov) or 1,1-bis(silyl)alkanes (Markovnikov).
Mechanistic Pathways & Causality
The regioselectivity of hydrosilylation on vinylsilanes is not absolute; it is dictated by the choice of the catalytic system, which shifts the reaction's governing forces between steric and electronic control[3].
Anti-Markovnikov Addition (Steric Control): Traditional platinum catalysts (e.g., Karstedt’s or Speier’s catalyst) operate via the classic Chalk-Harrod mechanism. The bulky silyl group of the incoming hydrosilane is directed to the less sterically hindered terminal carbon of the vinyl group, exclusively yielding the 1,2-bis(silyl)ethane derivative[3].
Markovnikov Addition (Electronic Control): Base-metal catalysts (such as Iron or Copper) and modern photocatalytic systems operate via modified insertion pathways or single-electron radical mechanisms[4][5]. Here, the electron-donating nature of the 4-methoxyphenyl group stabilizes the partial positive charge (or radical) buildup at the internal carbon during the migratory insertion step, driving the regioselectivity toward the 1,1-bis(silyl)ethane derivative[5].
Divergent regioselective hydrosilylation pathways of 4-Methoxyphenyl dimethylvinyl silane.
Quantitative Data Summary
The table below summarizes the expected outcomes based on the catalyst utilized, demonstrating how precise protocol selection dictates the structural isomer generated[2][4][5].
Catalytic System
Hydrosilane
Primary Product
Regioselectivity (1,1 : 1,2)
Expected Yield
Pt(0) (Karstedt's)
Triethoxysilane
1,2-Bis(silyl)alkane
< 1 : 99
> 90%
Fe(II) / Chiral Ligand
Phenylsilane
1,1-Bis(silyl)alkane
> 95 : 5
85%
CuOAc / PPh3
Triethoxysilane
1,1-Bis(silyl)alkane
> 90 : 10
80%
Photocatalyst (PTH)
Triethoxysilane
1,1-Bis(silyl)alkane
> 99 : 1
76%
Experimental Protocols (Self-Validating Systems)
A robust protocol must be self-validating. The following methodologies incorporate specific in-process analytical controls to ensure the integrity of the regioselective synthesis.
Objective: Synthesis of 1-(4-methoxyphenyl)-1,1-dimethyl-2-(triethoxysilyl)ethane.
Causality for Reagents: Karstedt's catalyst (Pt(0)) is selected over Speier's catalyst due to its superior solubility in organic solvents and the absence of an induction period[3]. Toluene provides an optimal non-polar environment that prevents competitive solvolysis of the triethoxysilane.
Step-by-Step Procedure:
Oven-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.
Inject triethoxysilane (1.2 mmol, 197 mg) dropwise at room temperature.
Add Karstedt’s catalyst (0.1 mol% Pt solution in xylene). Caution: The reaction is exothermic.
Stir the mixture at 25 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
Quench by filtering through a short pad of Celite to remove platinum residues, and concentrate under reduced pressure.
Self-Validation (Analytical Check): To validate the exclusive formation of the 1,2-isomer, acquire a crude
1
H NMR spectrum. The successful anti-Markovnikov addition is confirmed by a characteristic symmetrical multiplet at ~0.7–0.9 ppm integrating for 4 protons (representing the -CH
2
-CH
2
bridge). The complete disappearance of vinyl protons (5.8–6.3 ppm) confirms 100% conversion.
Objective: Synthesis of 1-(4-methoxyphenyl)-1,1-dimethyl-1-(triethoxysilyl)ethane.
Causality for Reagents: A phenothiazine-based photocatalyst (PTH) is specifically chosen for its ability to generate silyl radicals via single-electron transfer (SET) under mild conditions[5]. Acetonitrile is used to stabilize the radical-ion intermediates. The 1,1-regioselectivity is thermodynamically driven by the stability of the α-silyl carbon-centered radical, which is further hyperconjugated by the electron-rich PMP group[5].
Step-by-Step Procedure:
In an Argon-filled glovebox, charge a 10 mL quartz vial with 4-Methoxyphenyl dimethylvinyl silane (1.0 mmol, 192 mg), triethoxysilane (1.5 mmol, 246 mg), and 10-Phenylphenothiazine (PTH, 5 mol%).
Dissolve the mixture in anhydrous acetonitrile (4.0 mL).
Seal the vial, remove it from the glovebox, and irradiate with a 390 nm LED light source at room temperature for 16 hours.
Remove the solvent under reduced pressure and purify via flash column chromatography (neutral alumina, Hexane/EtOAc gradient).
Self-Validation (Analytical Check):1
H NMR is critical to differentiate this from Protocol A. The 1,1-isomer is validated by the presence of a distinct doublet at ~1.1 ppm (integrating for 3H, corresponding to the methyl group of the -CH(CH
3
)- bridge) and a quartet at ~0.3 ppm (integrating for 1H, the bridging CH). These peaks are entirely absent in the 1,2-isomer.
References
Zhu, X.-Y., et al. "Copper-Catalyzed Regio- and Enantioselective Hydrosilylation of Internal Alkynes for Synthesis of Si-Stereogenic Vinylsilanes." ACS Publications.[Link]
"Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes." JACS Au, ACS Publications.[Link]
"Iron‐Catalyzed Enantioselective Hydrosilylation of α‐Substituted Vinylsilanes." ResearchGate.[Link]
Advanced Synthesis and Post-Polymerization Modification of Polycarbosiloxanes Derived from 4-Methoxyphenyl Dimethylvinyl Silane
Mechanistic Insights and Rationale Silicon-based polymers, particularly polycarbosiloxanes, have become indispensable in advanced biomedical applications, ranging from tunable drug delivery matrices to biocompatible medi...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Insights and Rationale
Silicon-based polymers, particularly polycarbosiloxanes, have become indispensable in advanced biomedical applications, ranging from tunable drug delivery matrices to biocompatible medical device coatings. The synthesis of these materials requires monomers that offer both reliable polymerization kinetics and versatile handles for downstream functionalization.
4-Methoxyphenyl dimethylvinyl silane (CAS 55153-99-6)[1] is a highly specialized monomer that fulfills these criteria. It features two critical functional domains:
Dimethylvinylsilyl Group: The vinyl moiety serves as the primary reactive site for step-growth hydrosilylation polymerization when reacted with a di-hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane).
4-Methoxyphenyl Pendant Group: The methoxy ether acts as a robust, chemically inert protecting group during the transition-metal-catalyzed polymerization. Post-polymerization, it can be quantitatively demethylated to yield a reactive phenolic hydroxyl group, providing an ideal anchoring site for covalent drug conjugation or polymer cross-linking.
Causality in Catalyst Selection and Regioselectivity
For the polymerization of vinylsilanes, Karstedt's catalyst (a Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) is strictly preferred over traditional Speier’s catalyst (H₂PtCl₆)[2]. The Pt(0) state allows for rapid oxidative addition of the Si-H bond at lower temperatures (40–60 °C), which is critical to prevent the thermal degradation of the methoxy group.
Mechanistically, following the modified Chalk-Harrod cycle, the electron-donating nature of the 4-methoxyphenyl group increases the electron density of the vinyl double bond. While this slightly decelerates the initial olefin coordination to the Pt center, it thermodynamically drives the migratory insertion step exclusively toward the anti-Markovnikov (β-addition) product[3]. This strict regioselectivity is vital; α-addition would introduce severe steric hindrance along the polymer backbone, drastically reducing the achievable molecular weight (
Mw
) and increasing the polydispersity index (PDI).
Reaction Workflow and Logical Relationships
The following diagram illustrates the synthetic pipeline, from the initial step-growth polymerization to the generation of a bio-functionalized matrix.
Workflow for the synthesis and functionalization of 4-Methoxyphenyl dimethylvinyl silane polymers.
Quantitative Data: Reaction Optimization
To achieve high molecular weight polycarbosiloxanes, the stoichiometry between the vinyl groups and Si-H groups must be exactly 1:1. The table below summarizes the optimization of catalyst loading and temperature to maximize
Mw
while suppressing side reactions (e.g., dehydrogenative silylation or epoxide ring-opening gelation)[4].
Entry
Catalyst Loading (ppm Pt)
Temp (°C)
Time (h)
Regioselectivity (β-addition %)
Yield (%)
Mw
(kDa)
PDI (
Mw/Mn
)
1
10
25
24
>99
45
12.4
1.85
2
25
50
12
>99
88
45.2
1.42
3
50
50
6
>99
96
68.5
1.35
4
100
80
2
92
78*
22.1
2.45
*Yield reduction in Entry 4 is due to the formation of cyclic oligomers and competing dehydrogenative silylation at elevated temperatures.
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems . By integrating specific analytical checkpoints (in situ FTIR and NMR), the operator can verify the mechanistic success of each step before proceeding, eliminating downstream failures.
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve exactly 10.0 mmol of 4-Methoxyphenyl dimethylvinyl silane and 10.0 mmol of TMDS in 15 mL of anhydrous toluene. Critical Step: Exact equimolar stoichiometry is mathematically required in step-growth polymerization to achieve high molecular weights (Carothers' equation).
Initiation: Heat the mixture to 50 °C. Inject Karstedt’s catalyst to achieve a final Pt concentration of 50 ppm.
Propagation & In-Line Validation: Stir the reaction at 50 °C.
Self-Validation Checkpoint 1 (FTIR): Monitor the reaction via ATR-FTIR. The reaction is complete when the Si-H stretching band at 2120 cm⁻¹ and the vinyl C=C stretching band at 1600 cm⁻¹ completely disappear. If the Si-H peak persists while the vinyl peak vanishes, homocoupling has occurred; the batch must be rejected.
Termination: Once FTIR confirms completion (approx. 6 hours), quench the active Pt species by adding 0.1 mL of triphenylphosphine (PPh₃)[4].
Purification: Precipitate the polymer by adding the toluene solution dropwise into 150 mL of cold methanol. Collect the viscous polymer and dry under vacuum at 40 °C for 24 hours.
Self-Validation Checkpoint 2 (¹H NMR): Confirm β-addition by the presence of the ethylene bridge multiplet at 0.4–0.6 ppm and the absence of the α-addition methyl doublet at ~1.1 ppm.
Protocol B: Post-Polymerization Demethylation
To utilize the polymer for drug conjugation, the chemically inert methoxy group must be converted to a reactive phenol.
Step-by-Step Methodology:
Preparation: Dissolve 2.0 g of the purified polycarbosiloxane in 20 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
Cleavage: Slowly add 3.0 equivalents (relative to the methoxy repeating units) of Boron Tribromide (BBr₃, 1.0 M in DCM) dropwise over 30 minutes. The Lewis acidic BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond.
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
Quenching & Validation: Carefully quench the unreacted BBr₃ by adding water dropwise at 0 °C. Wash the organic layer with brine, dry over MgSO₄, and precipitate in cold hexane.
Self-Validation Checkpoint 3 (FTIR & NMR): Analyze the final product. The successful generation of the phenolic polymer is validated by the appearance of a broad -OH stretch at ~3300 cm⁻¹ in FTIR, and the complete disappearance of the methoxy proton singlet at 3.8 ppm in ¹H NMR.
National Institutes of Health (PMC).Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications.
American Chemical Society (ACS).Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
MediaTUM (Technische Universität München).Functionalized Hybrid Silicones – Catalysis, Synthesis and Application.
Application Note: 4-Methoxyphenyl Dimethylvinyl Silane as a Bifunctional Building Block in Total Synthesis
Executive Summary In the landscape of complex molecule assembly, the strategic selection of bifunctional building blocks is paramount. 4-Methoxyphenyl dimethylvinyl silane (CAS: 55153-99-6) has emerged as a highly versat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of complex molecule assembly, the strategic selection of bifunctional building blocks is paramount. 4-Methoxyphenyl dimethylvinyl silane (CAS: 55153-99-6) has emerged as a highly versatile reagent in total synthesis, offering two orthogonal handles for functionalization: a reactive vinyl group and a 4-methoxyphenyl (PMP) silyl group[1],[2].
As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality behind this reagent's utility. Unlike standard phenylsilanes, the electron-rich PMP group acts as a superior "masked hydroxyl" equivalent[3]. It allows for the elaboration of the vinyl moiety via transition-metal catalysis, followed by the stereoretentive conversion of the C–Si bond to a C–OH bond under exceptionally mild conditions[1]. This application note provides validated protocols, mechanistic insights, and quantitative comparisons to integrate this building block into advanced synthetic workflows.
Mechanistic Rationale: The Dual-Handle Advantage
The synthetic power of 4-methoxyphenyl dimethylvinyl silane lies in the differential reactivity of its substituents.
The Vinyl Handle: Regioselective Elaboration
The vinyl group serves as a primary site for carbon-carbon or carbon-heteroatom bond formation. It readily participates in Heck-type cross-couplings, cross-metathesis, and regioselective hydroaminoalkylation[1]. During electrophilic additions, the silicon atom exerts a strong
β
-silicon effect, stabilizing adjacent carbocations and strictly directing regioselectivity[1]. Furthermore, the vinyl group can be directly utilized in palladium-catalyzed Hiyama cross-couplings to transfer the alkenyl moiety to aryl halides[4],[5].
The PMP Handle: A Superior "Masked Hydroxyl"
The Tamao-Fleming oxidation is a cornerstone reaction for converting robust C–Si bonds into C–OH bonds with complete retention of stereochemistry[3],[6]. However, traditional dimethylphenylsilanes require harsh protodesilylation conditions (e.g., HBF
4
, Br
2
, or peracetic acid) to cleave the Ar–Si bond, which often degrades sensitive functional groups in late-stage intermediates.
The 4-methoxyphenyl group solves this limitation. The strong electron-donating resonance effect of the methoxy group significantly accelerates electrophilic ipso-substitution at the silicon center[2]. This allows the PMP–Si bond to be cleaved using mild Lewis or Brønsted acids (such as BF
3
·OEt
2
or TFA), preserving delicate molecular architectures before the oxidative step[1].
Divergent synthetic workflow of 4-methoxyphenyl dimethylvinyl silane.
Quantitative Data: Comparison of Silyl Masking Groups
To justify the selection of the PMP group over other silyl substituents, the following table summarizes the quantitative parameters governing their cleavage and oxidation.
Silyl Group
Electron Density (Hammett
σp
)
Protodesilylation Reagent
Typical Yield (%)
Functional Group Tolerance
Dimethyl(phenyl)silyl
0.00
HBF
4
or Br
2
/ AcOH
70–85
Low (cleaves sensitive ethers)
Dimethyl(4-methoxyphenyl)silyl
-0.27
BF
3
·OEt
2
or TFA
85–95
High (preserves acetals/ethers)
Dimethyl(2-methoxyphenyl)silyl
N/A
BF
3
·OEt
2
80–90
High
Dimethyl(pentafluorophenyl)silyl
+0.30 (approx)
Spontaneous (F
−
)
60–80
Moderate (highly reactive)
Experimental Protocols
Protocol 1: Heck-Type Arylation of the Vinyl Group
This protocol details the palladium-catalyzed coupling of the vinyl moiety with an aryl iodide, leaving the PMP-silyl group intact for downstream processing.
Reagents:
4-Methoxyphenyl dimethylvinyl silane (1.0 equiv)
Aryl iodide (1.2 equiv)
Pd(OAc)
2
(5 mol%)
P(o-tolyl)
3
(10 mol%)
Triethylamine (2.0 equiv)
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, dissolve the aryl iodide and 4-methoxyphenyl dimethylvinyl silane in anhydrous DMF.
Catalyst Activation: Add Triethylamine, followed by P(o-tolyl)
3
and Pd(OAc)
2
. Causality: Pd(II) is reduced in situ to the active Pd(0) species. P(o-tolyl)
3
provides the necessary steric bulk to favor mono-arylation and prevent double insertion. Triethylamine neutralizes the generated HI, preventing premature acid-catalyzed protodesilylation of the sensitive PMP group.
Reaction: Heat the mixture to 80 °C for 12 hours.
Self-Validation: Monitor via GC-MS or TLC. The disappearance of the starting vinyl silane and the appearance of a higher-mass product peak confirms successful insertion. Crucially, the absence of free anisole in the GC trace validates that the PMP group remained intact.
Workup: Cool to room temperature, dilute with diethyl ether, wash with water and brine, dry over MgSO
4
, and purify via silica gel chromatography.
Protocol 2: Mild Tamao-Fleming Oxidation
This protocol converts the elaborated PMP-alkylsilane into a secondary or tertiary alcohol with strict retention of stereochemistry[3],[6].
Protodesilylation: Dissolve the PMP-silane in anhydrous CH
2
Cl
2
at 0 °C under argon. Add BF
3
·OEt
2
dropwise. Stir for 1 hour.
Causality & Self-Validation: BF
3
·OEt
2
initiates the electrophilic ipso-substitution. Successful cleavage is visually validated by a subtle color change and the generation of anisole (detectable by a UV-active TLC spot at a high R
f
).
Solvent Exchange: Concentrate the mixture under reduced pressure to remove CH
2
Cl
2
and excess BF
3
, leaving the crude fluorosilane. Redissolve immediately in a 1:1 mixture of Methanol and THF.
Oxidation: Add KHCO
3
and KF to the solution. Cool to 0 °C. Add 30% aqueous H
2
O
2
dropwise.
Causality: The fluorosilane is highly susceptible to nucleophilic attack by the hydroperoxide anion. Dropwise addition controls the exothermic formation of the hypervalent fluorosilicate intermediate. The subsequent 1,2-migration of the alkyl group from silicon to oxygen is stereoretentive, driven by the weak O–O bond cleavage[6].
Completion & Self-Validation: Warm to room temperature and stir for 4 hours. The final alcohol product will stain intensely with phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM), unlike the UV-active starting silane. Quench carefully with saturated aqueous Na
2
S
2
O
3
to neutralize unreacted peroxides before extraction.
Mechanistic pathway of the Tamao-Fleming oxidation for PMP-silanes.
References
Fleming-Tamao Oxidation and Masked Hydroxyl Functionality: Total Synthesis of (+)-Pramanicin
The Journal of Organic Chemistry
URL:[Link]
Regioselective Hydroaminoalkylation with Silylated Alkenes for β-Amino Acid Synthesis
Journal of the American Chemical Society
URL:[Link]
Iterative Synthesis of Oligosilanes Using Methoxyphenyl- or Hydrogen-Substituted Silylboronates
Journal of the American Chemical Society
URL:[Link]
Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines
The Journal of Organic Chemistry
URL:[Link]
Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals
National Institutes of Health (NIH Public Access)
URL:[Link]
Application Note & Protocol: High-Efficacy Ruthenium-Catalyzed Cross-Metathesis of 4-Methoxyphenyl Dimethylvinylsilane
Abstract & Introduction Olefin metathesis has emerged as a cornerstone transformation in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with remarkable functional group tolera...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
Olefin metathesis has emerged as a cornerstone transformation in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with remarkable functional group tolerance.[1] This application note provides a detailed guide to the cross-metathesis (CM) of 4-methoxyphenyl dimethylvinylsilane with a generic alkene partner, a reaction of significant value for creating functionalized β-silylstyrene derivatives. These products are versatile building blocks in synthetic chemistry, serving as precursors for complex molecular architectures through subsequent transformations like Hiyama cross-coupling.[2][3]
We will delve into the mechanistic underpinnings of the ruthenium-catalyzed process, provide expert insights into critical experimental parameters, and offer a robust, step-by-step protocol suitable for implementation in research and development laboratories. The focus is on leveraging the unique electronic and steric properties of the substrates to achieve high conversion and stereoselectivity, primarily using commercially available Grubbs-type catalysts.
Reaction Overview & Mechanism
The core transformation involves the reaction between 4-methoxyphenyl dimethylvinylsilane and a partner olefin, catalyzed by a ruthenium alkylidene complex. The reaction proceeds via a well-established metallacarbene mechanism, leading to the formation of a new, silyl-substituted styrene derivative and a volatile alkene byproduct (e.g., ethylene).[4]
General Reaction Scheme:
(Note: For the purpose of this guide, we will consider the cross-metathesis of 4-methoxyphenyl dimethylvinylsilane with a terminal alkene, R-CH=CH₂, which is a common application.)
The catalytic cycle, widely accepted as the Chauvin mechanism, is initiated by the dissociation of a ligand (typically a phosphine in first and second-generation Grubbs catalysts) from the ruthenium pre-catalyst to generate a highly reactive 14-electron intermediate.[5][6][7] This species then engages in a series of [2+2] cycloaddition and retro-[2+2] cycloaddition steps with the olefinic substrates, passing through a key metallacyclobutane intermediate to scramble and re-form the C=C bonds.[6][8]
Figure 1: Simplified Chauvin mechanism for ruthenium-catalyzed olefin metathesis.
Key Experimental Considerations: The Scientist's Perspective
Merely following a recipe is insufficient for robust science. Understanding the causality behind each experimental choice is paramount for success, troubleshooting, and optimization.
Catalyst Selection
The choice of catalyst is the most critical variable. While numerous specialized catalysts exist, the workhorses for this type of transformation are the Grubbs family of catalysts.[9]
Grubbs 1st Generation (G-I): (PCy₃)₂Cl₂Ru=CHPh. This catalyst is robust and effective for many applications. However, its initiation rate can be slow, and it may exhibit lower activity towards electron-rich olefins compared to its successors.
Grubbs 2nd Generation (G-II): (IMesH₂)(PCy₃)Cl₂Ru=CHPh. G-II incorporates an N-heterocyclic carbene (NHC) ligand, which dramatically increases its activity and thermal stability.[5][10] It is generally the preferred choice for challenging or electron-rich substrates like 4-methoxyphenyl dimethylvinylsilane, often providing higher conversions under milder conditions.[11]
Hoveyda-Grubbs 2nd Generation (HG-II): This catalyst features a chelating isopropoxystyrene ligand, which enhances its stability and allows for easier removal from the final product. Its initiation is often slower but can lead to a more controlled reaction with lower catalyst loadings.
Expert Insight: For the cross-metathesis of an electron-rich styrene derivative with a vinylsilane, the Grubbs 2nd Generation (G-II) catalyst is the recommended starting point due to its high activity and proven efficacy with similar substrates.[12]
Substrate & Stoichiometry
The electronic nature of the 4-methoxyphenyl group (electron-donating) enhances the reactivity of the vinyl group. The reaction is a reversible equilibrium process.[4][13] To drive the reaction toward the desired cross-metathesis product, Le Châtelier's principle must be exploited.
Excess of One Reagent: Using a slight excess (e.g., 1.2-1.5 equivalents) of the more readily available or less expensive olefin partner can favor the formation of the cross-product over undesired homo-metathesis byproducts.
Ethylene Removal: The formation of volatile byproducts like ethylene is a key thermodynamic driver. Actively removing ethylene from the reaction vessel is crucial for achieving high conversion.[4][14] This can be accomplished by:
Gently bubbling a stream of an inert gas (Argon or Nitrogen) through the reaction mixture.
Performing the reaction under a partial vacuum.
Expert Insight: The cross-metathesis of vinylsilanes with styrenes is highly selective and proceeds efficiently when ethylene is removed.[4] Failure to do so is a common cause of low yields.
Solvent and Temperature
Solvent: Dichloromethane (DCM) is the standard solvent for Grubbs-catalyzed metathesis. It provides excellent solubility for the catalyst and substrates and is relatively unreactive. Toluene can also be used, particularly for higher-temperature reactions, but requires more stringent degassing.
Temperature: The reaction is typically performed at room temperature or with gentle heating (e.g., 40 °C).[14] The high activity of G-II often precludes the need for high temperatures, which can increase the rate of catalyst decomposition.
Detailed Experimental Protocol
This protocol describes a general procedure for the cross-metathesis of 4-methoxyphenyl dimethylvinylsilane with a generic terminal alkene (1-octene is used as a representative example) using Grubbs 2nd Generation catalyst.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Methoxyphenyl dimethylvinylsilane
≥97%
Major suppliers
Store under inert atmosphere.
1-Octene
≥98%, anhydrous
Major suppliers
Pass through a plug of basic alumina before use.
Grubbs 2nd Generation Catalyst
≥97%
Major suppliers
Handle and store under inert atmosphere.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Major suppliers
Use from a solvent purification system or a fresh bottle.
Argon or Nitrogen Gas
High purity
Gas supplier
For maintaining an inert atmosphere.
Silica Gel
230-400 mesh
Major suppliers
For column chromatography.
Standard Glassware
-
-
Oven-dried before use.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the cross-metathesis reaction.
Step-by-Step Procedure
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Grubbs 2nd Generation catalyst (e.g., 0.025 mmol, 1.0 mol%). The flask is sealed with a septum and purged with argon for 10 minutes.
Solvent Addition: Add anhydrous DCM (25 mL) via syringe. Stir the mixture to dissolve the catalyst, which should form a dark purple/brown solution.
Substrate Addition: Add the terminal alkene (e.g., 1-octene, 3.0 mmol, 1.2 eq.) via syringe, followed by the 4-methoxyphenyl dimethylvinylsilane (2.5 mmol, 1.0 eq.).
Reaction Execution: Lower the flask into an oil bath preheated to 40 °C. Attach a gas outlet needle connected to an oil bubbler to the top of the condenser. Establish a gentle, continuous flow of argon through the reaction headspace to facilitate the removal of the ethylene byproduct.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (staining with potassium permanganate) or GC-MS. The reaction is typically complete within 4-12 hours.
Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
Workup: Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-1-(4-methoxyphenyl)-2-(dimethylsilyl)ethene product. The reaction typically shows a strong preference for the formation of the E-isomer.[12][14]
Expected Results & Data
The cross-metathesis of vinylsilanes with p-substituted styrenes is known to proceed in good to excellent yields with high stereoselectivity.[14][15]
Catalyst
Loading (mol%)
Temp (°C)
Time (h)
Typical Yield (%)
E/Z Ratio
G-I
2.0
40
12-18
75-85
>95:5
G-II
1.0
40
4-8
85-95
>98:2
HG-II
1.0
40
6-10
80-90
>98:2
This data is representative and synthesized from literature reports on similar substrates. Actual results may vary based on specific substrate partners and reaction scale.
Use a fresh bottle of catalyst; Ensure all reagents and solvents are anhydrous and purified; Increase the inert gas flow rate or apply a slight vacuum.
Significant Homo-metathesis
Reaction equilibrium not sufficiently shifted.
Increase the excess of one olefin partner; Ensure efficient removal of the volatile byproduct.
Catalyst Decomposition
Reaction temperature too high; Presence of catalyst poisons (e.g., Lewis bases).
Lower the reaction temperature; Ensure substrates are free from impurities like amines or thiols.[16]
References
Marciniec, B., & Pietraszuk, C. (2001). Cross-metathesis of vinylsilanes with olefins in the presence of Grubbs' catalyst. Tetrahedron Letters, 42(37), 6511-6514. [Link]
Pietraszuk, C., et al. (2003). Cross-metathesis of vinylsilanes carrying electron-withdrawing substituents with olefins in the presence of the second-generation Grubbs catalyst. Tetrahedron Letters, 44(39), 7133-7136. [Link]
Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(27), 6543-6554. [Link]
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. [Link]
Adlhart, C., & Chen, P. (2002). Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective. Journal of the American Chemical Society, 124(31), 9238-9247. [Link]
Marciniec, B., et al. (2000). Cross-metathesis s. silylative coupling of vinyl alkyl ethers with vinylsilanes catalyzed by a ruthenium–carbene complex (Grubbs catalyst). New Journal of Chemistry, 24(8), 565-570. [Link]
Nelson, D. J., et al. (2014). Key processes in ruthenium-catalysed olefin metathesis. Chemical Communications, 50(75), 10956-10973. [Link]
Scholl, M., et al. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956. [Link]
Pietraszuk, C., et al. (2001). Cross-metathesis of vinylsilanes with olefins in the presence of Grubbs catalyst. Kops.ub.uni-konstanz.de. [Link]
Marciniec, B., & Pietraszuk, C. (2006). Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb's Catalyst. ResearchGate. [Link]
Polshettiwar, V., & Varma, R. S. (2008). Olefin Ring Closing Metathesis and Hydrosilylation Reaction in Aqueous Medium by Grubbs Second Generation Ruthenium Catalyst. The Journal of Organic Chemistry, 73(18), 7417-7419. [Link]
Maciag, A., et al. (2010). Cross-metathesis of vinyl-substituted linear and cyclic siloxanes with olefins in the presence of Grubbs catalysts. ResearchGate. [Link]
Kujawa-Welten, M., et al. (2002). Cross-Metathesis of Vinylsilanes with Allyl Alkyl Ethers Catalyzed by Ruthenium−Carbene Complexes. Organometallics, 21(5), 840-845. [Link]
Wang, H., et al. (2024). Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors. Organic & Biomolecular Chemistry. [Link]
Erasmus, E., & Swart, M. R. (2021). 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst. Molecules, 26(23), 7352. [Link]
Odewole, O. A., et al. (2025). Spectroscopic Exploration Of Catalyst Dynamics And Electrochemical Properties Of Grubbs Second Generation In Different Solvent. ResearchGate. [Link]
Hughes, D. L. (2017). Synthesis of substituted Z-styrenes by Hiyama-type coupling of oxasilacycloalkenes: application to the synthesis of a 1-benzoxocane. Beilstein Journal of Organic Chemistry, 13, 2146-2152. [Link]
Pietraszuk, C., et al. (2000). Cross-Metathesis of Vinylsilanes with Styrene Catalyzed by Ruthenium−Carbene Complexes. Organometallics, 19(5), 913-917. [Link]
Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research, 554, 109544. [Link]
Dérien, S., & Dixneuf, P. H. (2011). Ene–yne cross-metathesis with ruthenium carbene catalysts. Chemical Society Reviews, 40(10), 5034-5047. [Link]
Liu, T., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(47), 8753-8758. [Link]
Gstrein, X., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Beilstein Journal of Organic Chemistry, 15, 664-673. [Link]
Cole, A. P., & Boydston, A. J. (2020). Electrochemically-Controlled, Ruthenium-Catalyzed Olefin Metathesis. NSF Public Access Repository. [Link]
Guidone, S., et al. (2020). NHC Ligand Effects on Ru-Catalyzed Cross-Metathesis of Renewable Materials. Catalysts, 10(8), 896. [Link]
Smith, A. B., et al. (2001). On the Reversible Nature of the Olefin Cross Metathesis Reaction. Organic Letters, 3(2), 199-202. [Link]
Reddy, V. P., et al. (2021). Direct synthesis and applications of solid silylzinc reagents. Chemical Science, 12(46), 15349-15357. [Link]
Trost, B. M., & Ball, Z. T. (2003). Selective synthesis of functionalized, tertiary silanes by diastereoselective rearrangement-addition. Journal of the American Chemical Society, 125(1), 30-31. [Link]
Application Note: A Comprehensive Guide to the Surface Functionalization of Silica Nanoparticles with 4-Methoxyphenyl dimethylvinyl silane
Abstract & Introduction Silica nanoparticles (SiNPs) have emerged as a versatile platform in nanomedicine and materials science, primarily due to their biocompatibility, tunable size, high surface area, and straightforwa...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
Silica nanoparticles (SiNPs) have emerged as a versatile platform in nanomedicine and materials science, primarily due to their biocompatibility, tunable size, high surface area, and straightforward synthesis.[1][2] However, the native silica surface, rich in hydrophilic silanol (Si-OH) groups, often requires chemical modification to enhance stability, improve dispersion in physiological media, and introduce specific functionalities for advanced applications like targeted drug delivery.[3][4][5] Surface functionalization with organosilanes is a robust and widely adopted strategy to tailor the surface properties of SiNPs.[6]
This application note provides a detailed, field-proven guide for the covalent surface modification of silica nanoparticles using 4-Methoxyphenyl dimethylvinyl silane. This specific silane is of particular interest as it imparts two distinct functionalities:
A Vinyl Group (-CH=CH₂): This reactive moiety serves as a critical handle for a variety of subsequent conjugation chemistries, such as thiol-ene "click" reactions or free-radical polymerization, allowing for the attachment of therapeutic agents, targeting ligands, or polymer shells.[7][8][9]
A 4-Methoxyphenyl Group: This aromatic group increases the hydrophobicity of the nanoparticle surface, which can be advantageous for encapsulating hydrophobic drugs and can influence interactions with biological systems.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying chemical principles, critical experimental parameters, step-by-step protocols, and essential characterization techniques.
Principle of Silanization: A Two-Step Mechanism
The covalent grafting of 4-Methoxyphenyl dimethylvinyl silane onto the silica surface is not a direct attachment. It proceeds through a well-established two-step mechanism involving hydrolysis and condensation, which transforms the silane into a reactive intermediate that can bond with the nanoparticle surface.[10][11]
Hydrolysis: The process is initiated by the reaction of the silane's alkoxy groups (in this case, likely methoxy or ethoxy groups, which are part of the full chemical structure of the silane coupling agent, though not explicitly shown in the common name) with trace amounts of water. This reaction cleaves the Si-O-Alkyl bond, replacing it with a hydroxyl group to form a highly reactive silanol intermediate (Si-OH).[10][12]
Condensation: The newly formed silanol groups on the silane molecule then react with the silanol groups present on the surface of the silica nanoparticles. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively anchoring the 4-Methoxyphenyl dimethylvinyl moiety to the nanoparticle surface.[1][11]
Controlling the reaction conditions is paramount to favor this surface reaction over the self-condensation of silane molecules in solution, which can lead to undesirable aggregation or the formation of polysiloxane layers.[11]
Caption: Reaction mechanism for silanization of silica nanoparticles.
Critical Parameters for Successful Functionalization
Achieving a uniform, stable, and reactive nanoparticle surface requires careful control over several experimental variables.
Parameter
Importance & Rationale
Recommended Practice
SiNP Surface Activation
The density of silanol (Si-OH) groups on the nanoparticle surface dictates the maximum possible grafting density. An acid wash removes surface contaminants and promotes the formation of these reactive sites.[11]
Pre-treat SiNPs with a 1 M HCl wash, followed by extensive rinsing with deionized water until the pH is neutral. Dry thoroughly under vacuum.
Solvent Anhydrousness
While a trace amount of water is essential to initiate silane hydrolysis, excess water promotes silane self-polymerization in the solution, leading to aggregation instead of surface functionalization.[11]
Use high-purity anhydrous solvents (e.g., toluene, ethanol). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
Reaction Temperature
Temperature influences the rates of both hydrolysis and condensation. Higher temperatures generally increase the reaction rate and surface coverage.[11]
For toluene, refluxing at ~110 °C is effective. For lower boiling point solvents like ethanol, a range of 50-80 °C is common. The optimal temperature should be determined empirically.
Reaction Time
Sufficient time is needed to allow for silane hydrolysis, diffusion to the nanoparticle surface, and condensation.
Typically ranges from 12 to 24 hours. Longer times can increase grafting density but must be balanced against the risk of aggregation.[11]
Silane Concentration
The concentration of the silane coupling agent directly impacts the surface coverage. An excess can lead to multilayer formation and aggregation, while too little results in incomplete functionalization.
The optimal amount depends on the specific surface area of the nanoparticles. A starting point is often a 2-5% (v/v) solution of silane relative to the solvent.
Experimental Protocols
This section provides step-by-step methodologies for the activation, functionalization, and purification of silica nanoparticles.
Materials and Equipment
Materials
Equipment
Silica Nanoparticles (SiNPs)
Round-bottom flask with reflux condenser
4-Methoxyphenyl dimethylvinyl silane
Magnetic stirrer with heating mantle
Anhydrous Toluene
Schlenk line or Nitrogen/Argon manifold
Hydrochloric Acid (HCl), 1 M
Sonicator (bath or probe type)
Deionized Water (18.2 MΩ·cm)
High-speed centrifuge and tubes
Ethanol (Absolute)
Vacuum oven or desiccator
pH meter
Protocol 1: Activation of Silica Nanoparticles
Objective: To clean the nanoparticle surface and maximize the density of reactive silanol groups.[11]
Dispersion: Disperse 1.0 g of silica nanoparticles in 50 mL of a 1 M HCl solution.
Sonication: Sonicate the suspension for 30 minutes to break up agglomerates and ensure uniform acid exposure.
Washing: Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes; adjust based on particle size). Discard the acidic supernatant.
Rinsing: Re-disperse the nanoparticle pellet in 50 mL of deionized water and sonicate briefly. Repeat the centrifugation and re-dispersion cycle at least five times, or until the pH of the supernatant is neutral (~pH 7).
Drying: After the final wash, re-disperse the pellet in ethanol to aid in water removal, centrifuge one last time, and dry the cleaned nanoparticles in a vacuum oven overnight at 120 °C.
Storage: Cool the activated nanoparticles under vacuum or in a desiccator and store them there until use to prevent re-adsorption of atmospheric water.
Protocol 2: Surface Functionalization
Objective: To covalently graft 4-Methoxyphenyl dimethylvinyl silane onto the activated silica surface.
Setup: Assemble a round-bottom flask with a reflux condenser and magnetic stir bar. Ensure all glassware is oven-dried. Place the setup under an inert atmosphere (Nitrogen or Argon).
Dispersion: Transfer 1.0 g of the dried, activated silica nanoparticles into the flask. Add 50 mL of anhydrous toluene.
Homogenization: Sonicate the suspension for 15-20 minutes to ensure a fine, uniform dispersion, minimizing aggregation before the reaction begins.
Silane Addition: While stirring vigorously, inject 1.0 mL of 4-Methoxyphenyl dimethylvinyl silane into the suspension using a syringe.
Reaction: Heat the mixture to reflux (~110 °C for toluene) and maintain vigorous stirring for 12-24 hours under the inert atmosphere.
Protocol 3: Purification of Functionalized Nanoparticles
Objective: To remove unreacted silane, physisorbed silane, and any self-polymerized siloxane byproducts.
Cooling: After the reaction period, allow the mixture to cool to room temperature.
Initial Wash: Collect the functionalized nanoparticles by centrifugation. Discard the supernatant, which contains the majority of the unreacted silane.
Solvent Wash: Re-disperse the pellet in 40-50 mL of fresh toluene (or ethanol) and sonicate briefly. Centrifuge and discard the supernatant. Repeat this washing step at least three times to ensure complete removal of impurities.
Final Drying: After the final wash, dry the purified, functionalized nanoparticles in a vacuum oven at 60-80 °C overnight.
Storage: Store the final product in a sealed container in a desiccator.
Caption: Overall experimental workflow for nanoparticle functionalization.
Characterization: Validating Success
Thorough characterization is essential to confirm the successful grafting of the silane and to assess the quality of the final product.
Technique
Purpose & Expected Result
Fourier-Transform Infrared Spectroscopy (FTIR)
Purpose: To provide qualitative evidence of the new functional groups on the nanoparticle surface. Expected Result: Compared to bare SiNPs (which show strong Si-O-Si and broad -OH peaks), the functionalized sample should exhibit new, characteristic peaks corresponding to the aromatic C-H stretching of the phenyl ring (~3000-3100 cm⁻¹) and the C=C stretching of the vinyl group (~1600 cm⁻¹).[8]
Thermogravimetric Analysis (TGA)
Purpose: To quantify the amount of organic material (the silane) grafted onto the inorganic silica core.[11] Expected Result: Bare SiNPs show minimal weight loss. The functionalized sample will display a significant weight loss step, typically between 200-600 °C, corresponding to the thermal decomposition of the grafted organic layer. This percentage weight loss can be used to calculate the grafting density.[7][13]
Dynamic Light Scattering (DLS) & Zeta Potential
Purpose: To measure the hydrodynamic diameter, size distribution (PDI), and surface charge. Expected Result: A slight increase in hydrodynamic diameter is expected post-functionalization. A narrow Polydispersity Index (PDI < 0.2) indicates a non-aggregated sample. The zeta potential will shift from negative (due to deprotonated silanols on bare SiNPs) to less negative, reflecting the change in surface chemistry.
Transmission Electron Microscopy (TEM)
Purpose: To visualize the morphology, size, and dispersion state of the nanoparticles. Expected Result: TEM images should confirm that the nanoparticles have maintained their size and spherical morphology without significant aggregation occurring during the functionalization process.[11]
Applications & Future Directions
The successful synthesis of 4-Methoxyphenyl dimethylvinyl silane-functionalized silica nanoparticles opens a gateway to numerous advanced applications. The pendant vinyl groups are particularly valuable for:
Click Chemistry: The vinyl group can readily participate in highly efficient and specific reactions, such as thiol-ene coupling, to attach biomolecules like peptides, antibodies, or drugs with minimal side reactions.[9]
Polymer Grafting: It can serve as an anchor point for "grafting-from" or "grafting-to" polymerization techniques, allowing for the creation of core-shell polymer-silica hybrid nanoparticles with tailored properties for drug delivery and release.[14]
Composite Materials: These functionalized particles can be incorporated into polymer matrices where the vinyl group can co-polymerize with the matrix, leading to composite materials with enhanced mechanical and thermal properties.[15][16]
These tailored nanoparticles represent a powerful platform for developing next-generation theranostics, targeted drug delivery systems, and advanced functional materials.[17][18]
References
Functionalized Mesoporous Silica Particles for Application in Drug Delivery System. (n.d.). Google Scholar.
Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies. (n.d.). PubMed Central.
Role of Methoxy Groups in Silane Reactivity and Hydrolysis. (n.d.). BenchChem.
Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry. (n.d.). PubMed Central.
Functionalized Hollow Mesoporous Silica Nanoparticles for Tumor Vasculature Targeting and PET Image-Guided Drug Delivery. (n.d.). PubMed Central.
Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells. (2022, July 14). Dove Medical Press.
Functionalized Silica Nanoparticles As an Alternative Platform for Targeted Drug-Delivery of Water Insoluble Drugs. (2016, March 1). Langmuir.
Preparation and characterization of functional silica hybrid magnetic nanoparticles. (n.d.). SUSI.
Silane Coupling Agents. (n.d.). Silico.
Silanes & Siloxanes as Coupling Agent. (n.d.). SiSiB SILICONES.
Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. (2025, August 9). ResearchGate.
Application Notes: Functionalization of Silica Nanoparticles with Epoxy Silane. (n.d.). BenchChem.
A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery. (2024, July 12). MDPI.
Internal Functionalization and Surface Modification of Vinylsilsesquioxane Nanoparticles. (2009, March 18). Chemistry of Materials.
Internal Functionalization and Surface Modification of Vinylsilsesquioxane Nanoparticles. (n.d.). PubMed Central.
The mechanism of action of silane coupling agent. (n.d.). Tangshan Sunfar New Materials Co., Ltd..
The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (n.d.). PubMed Central.
Vinyl-functionalized gold nanoparticles as artificial monomers for the free radical copolymerization with methyl methacrylate. (n.d.). ResearchGate.
Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (n.d.). Google Scholar.
Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. (n.d.). PubMed Central.
Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation. (2023, April 17). Journal of Materials Chemistry B.
Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (n.d.). eScholarship, University of California.
Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Poly(tetramethylene oxide)-Based Polyurethane-Urea Nanocomposites. (n.d.). UPCommons.
Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (n.d.). PubMed Central.
Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites. (2023, February 28). MDPI.
Silica nanoparticles modified with vinyltriethoxysilane and their copolymerization with N,N′-bismaleimide-4,4′-diphenylmethane. (n.d.). ResearchGate.
The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (2024, February 15). Semantic Scholar.
How to prevent auto-polymerization of 4-Methoxyphenyl dimethylvinyl silane during storage
Topic: Preventing Auto-Polymerization of 4-Methoxyphenyl dimethylvinyl silane From the Desk of the Senior Application Scientist Welcome to the troubleshooting and methodology hub for handling reactive vinylsilanes. A fre...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preventing Auto-Polymerization of 4-Methoxyphenyl dimethylvinyl silane
From the Desk of the Senior Application Scientist
Welcome to the troubleshooting and methodology hub for handling reactive vinylsilanes. A frequent point of failure in organometallic and drug development workflows is the degradation of 4-Methoxyphenyl dimethylvinyl silane (CAS: 55153-99-6) [4] during storage. Due to its electron-rich aromatic ring and reactive vinyl moiety, this compound is highly susceptible to free-radical auto-polymerization.
This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to maintain the integrity of your silane inventory.
The Causality of Auto-Polymerization (Mechanistic Overview)
Many researchers mistakenly treat vinylsilanes like standard air-sensitive reagents—storing them in gloveboxes under strictly anaerobic argon atmospheres. This is a critical error when dealing with stabilized monomers.
Monomers like 4-Methoxyphenyl dimethylvinyl silane are typically stabilized with phenolic inhibitors such as MEHQ (Hydroquinone monomethyl ether) or BHT (Butylated hydroxytoluene)[1]. The causality of their function relies entirely on the presence of oxygen [2]:
Initiation: Thermal or photochemical energy cleaves trace impurities, generating a highly reactive carbon-centered alkyl radical (R•).
Oxygenation: In the presence of trace oxygen, R• rapidly converts to a peroxyl radical (ROO•) [2].
Inhibition: Phenolic inhibitors do not react with the initial R• radical. They exclusively scavenge the ROO• radical via rapid hydrogen-atom transfer, terminating the chain reaction and forming stable, non-radical products [2].
If you store this silane under 100% Argon, you starve the inhibitor of oxygen. The R• radical remains unhindered and initiates a runaway propagation phase, resulting in a cross-linked polymer gel.
Caption: Radical polymerization mechanism and oxygen-dependent phenolic inhibition pathway.
Frequently Asked Questions & Troubleshooting
Q: I stored my 4-Methoxyphenyl dimethylvinyl silane in the glovebox, but it turned into a viscous gel. Why?A: As detailed above, phenolic inhibitors require trace dissolved oxygen (typically 10-15 ppm) to function [2]. By storing it in a glovebox (<1 ppm O
2
), the inhibitor was rendered inert. For long-term storage, use a 90/10 Nitrogen/Dry Air blend in the headspace.
Q: How can I detect early-stage polymerization before it ruins my reaction?A: The earliest physical sign is an increase in kinematic viscosity. Analytically, you can use
1
H-NMR spectroscopy. Look for the broadening or disappearance of the sharp vinyl proton multiplets (typically around 5.7 - 6.3 ppm) and the emergence of broad, undefined aliphatic peaks corresponding to the polymer backbone.
Q: Can I use the stabilized silane directly in my synthesis without removing the inhibitor?A: It depends on the catalytic mechanism. For transition-metal catalyzed hydrosilylations (e.g., using Karstedt's catalyst), phenolic inhibitors generally do not interfere. However, if your workflow involves radical-mediated thiol-ene click chemistry or olefin metathesis, the inhibitor will quench your reaction. It must be removed prior to use.
Caption: Diagnostic logic tree for identifying the root cause of vinylsilane auto-polymerization.
Quantitative Data: Inhibitor Selection Matrix
Selecting the right inhibitor dictates your storage parameters. Below is a comparative matrix of standard inhibitors used for vinyl monomers [1][3].
Inhibitor Name
Abbrev.
Optimal Storage Conc.
O
2
Required?
Relative Efficiency (60°C)
Standard Removal Method
Hydroquinone monomethyl ether
MEHQ
50 - 100 ppm
Yes
High
Basic Alumina / Distillation
Butylated hydroxytoluene
BHT
50 - 200 ppm
Yes
Moderate
Vacuum Distillation
4-tert-Butylcatechol
TBC
10 - 50 ppm
Yes
Very High (25x vs HQ)
Basic Alumina / Wash
4-Hydroxy-TEMPO
TEMPO
10 - 50 ppm
No
Very High
Vacuum Distillation
Note: MEHQ is the industry standard for 4-Methoxyphenyl dimethylvinyl silane due to its minimal color contribution and ease of removal via basic alumina [2].
Experimental Protocols
The following self-validating methodologies ensure that your silane is properly stabilized for storage and cleanly de-stabilized for sensitive syntheses.
Protocol A: Fortification and Storage Preparation
Objective: Establish optimal inhibitor and oxygen levels to prevent auto-polymerization during long-term storage.
Quantification: Measure the baseline inhibitor concentration. For TBC or MEHQ, use UV-Vis spectroscopy. TBC has a distinct UV absorbance curve that can be quantified against an isopropanol blank [5].
Adjustment: If the concentration is below 50 ppm, add solid MEHQ to achieve a final concentration of 100 ppm. Stir gently until completely dissolved.
Atmospheric Conditioning (Critical): Do not purge the storage vessel with pure Argon. Instead, sparge the liquid for 2 minutes with a 90% Nitrogen / 10% Dry Air mixture.
Self-Validation: The dissolved O
2
concentration should be approximately 10-15 ppm, which provides the necessary equimolar ratio to support the phenolic inhibitor [2].
Storage: Transfer the silane to an amber glass bottle (to prevent photo-initiation) with a PTFE-lined cap. Store at 2°C to 8°C.
Protocol B: Inhibitor Removal (Pre-Synthesis)
Objective: Remove phenolic inhibitors immediately prior to radical-sensitive reactions.
Column Preparation: Pack a glass chromatography column with 5 grams of activated Basic Alumina (Brockmann Grade I) per 10 mL of silane to be purified.
Elution: Pass the 4-Methoxyphenyl dimethylvinyl silane through the column under slight positive nitrogen pressure. The basic alumina will selectively bind the acidic phenolic protons of MEHQ or TBC.
Verification of Removal:
Self-Validation Test: Take a 0.5 mL aliquot of the eluted silane and extract it with 1 mL of 1M NaOH aqueous solution.
If TBC/MEHQ is still present, the aqueous phase will turn yellow/brown due to the formation of a colored complex [3].
If the aqueous phase remains colorless, the inhibitor has been successfully removed. Use the silane immediately in your reaction.
Technical Support Center: Optimizing Grignard Reaction Yields for 4-Methoxyphenyl dimethylvinyl silane Synthesis
This guide provides in-depth troubleshooting and optimized protocols for the synthesis of 4-Methoxyphenyl dimethylvinyl silane. The Grignard reaction, while powerful for forming carbon-silicon bonds, is notoriously sensi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting and optimized protocols for the synthesis of 4-Methoxyphenyl dimethylvinyl silane. The Grignard reaction, while powerful for forming carbon-silicon bonds, is notoriously sensitive to experimental conditions.[1] This document addresses common failure points and offers field-proven solutions to guide researchers toward achieving high-yield, high-purity outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for 4-methoxyphenylmagnesium bromide won't start. What is the most common reason for failure?
A: The most frequent cause of initiation failure is a passivated magnesium surface and the presence of atmospheric moisture.[2] Magnesium turnings are typically coated with a thin, inert layer of magnesium oxide (MgO), which prevents the metal from reacting with the 4-bromoanisole.[2] Additionally, Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or the atmosphere, preventing the reaction from starting.[3][4] Rigorous exclusion of water and activation of the magnesium are therefore critical for success.[5]
Q2: How can I confirm that the Grignard reagent has formed and determine its active concentration before proceeding?
A: Visual cues for a successful Grignard formation include the disappearance of the metallic magnesium, the fading of any iodine color (if used as an activator), and the formation of a cloudy, grayish-brown solution.[2][6] However, these are not quantitative. The concentration of commercially purchased or freshly prepared Grignard reagents can be lower than expected due to degradation.[3] Therefore, it is best practice to determine the precise molarity of the active reagent by titration just before use.[3][7] A common method is titration against a solution of I₂ in THF until the brown iodine color disappears.[3] This ensures accurate stoichiometry in the subsequent reaction with vinyldimethylchlorosilane, preventing waste of valuable starting materials.
Q3: What are the primary side products in this synthesis and how can they be minimized?
A: The two most significant side products are 4,4'-dimethoxybiphenyl and bis(4-methoxyphenyl)dimethylsilane.
4,4'-dimethoxybiphenyl: This results from a Wurtz-type homocoupling reaction where the formed Grignard reagent (4-MeOPh-MgBr) reacts with unreacted 4-bromoanisole.[8][9] This side reaction is favored by higher temperatures and high concentrations of the aryl bromide.[8] To minimize it, add the 4-bromoanisole solution slowly and dropwise to the magnesium suspension to maintain a low instantaneous concentration, and control the reaction temperature to maintain only a gentle reflux.[5]
bis(4-methoxyphenyl)dimethylsilane: This is formed if a second molecule of the Grignard reagent reacts with the desired product, 4-methoxyphenyl dimethylvinyl silane, by displacing the vinyl group, or more commonly, if the electrophile used was vinyldimethyldichlorosilane. Assuming the correct electrophile (vinyldimethylchlorosilane) is used, the primary way to avoid double addition is through careful control of stoichiometry and reaction conditions. Employing a "reverse addition" technique, where the Grignard reagent is slowly added to the chlorosilane solution at low temperature (e.g., 0 °C), is highly recommended to favor monosubstitution.[1]
Q4: Is Tetrahydrofuran (THF) or Diethyl Ether the superior solvent for this reaction?
A: Both are common solvents for Grignard reactions, but THF is generally preferred for the formation of arylmagnesium bromides.[5] THF is a better solvating agent for the Grignard reagent, which can increase its reactivity and help stabilize the organometallic species.[1] Its higher boiling point (66 °C vs. 34.6 °C for ether) allows for a wider temperature range for reaction initiation and sustained reflux if necessary, though excessive heating should be avoided to minimize side reactions.[1] For the subsequent reaction with the chlorosilane, either solvent is suitable, but consistency is key.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Problem
Likely Cause(s)
Recommended Solutions & Explanations
Reaction Initiation Failure
1. Passivated Magnesium Surface: An oxide layer on the magnesium turnings prevents contact with the 4-bromoanisole.[2][6] 2. Presence of Moisture: Water in glassware or solvents quenches the Grignard reagent as it forms.[3][10]
1. Activate the Magnesium: Use one of the following methods: • Chemical Activation: Add a single crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. A fading of the brown iodine color indicates activation.[2][5] • Mechanical Activation: In a glovebox, gently grind the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.[2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[5] Use freshly distilled, anhydrous solvents.
Low Yield of Grignard Reagent
1. Incomplete Reaction: Not all of the magnesium or aryl bromide has reacted. 2. Wurtz Homocoupling: A significant portion of the reagent has been consumed to form 4,4'-dimethoxybiphenyl.[8][9]
1. Increase Reaction Time: After the initial exothermic reaction subsides, gently reflux the mixture for an additional 30-60 minutes to ensure completion.[2] 2. Control Reagent Addition: Add the 4-bromoanisole solution dropwise to the magnesium suspension. This keeps the concentration of the aryl halide low, disfavoring the bimolecular coupling reaction.[5]
Low Yield of Final Product
1. Inaccurate Stoichiometry: The concentration of the Grignard reagent was overestimated, leading to an excess of vinyldimethylchlorosilane.[3] 2. Sub-optimal Addition Temperature: High temperatures can promote side reactions. 3. Loss During Workup: The product may be lost due to incomplete extraction or hydrolysis.[3]
1. Titrate the Grignard Reagent: Always determine the exact molarity of your Grignard solution via titration before adding it to the electrophile.[3][7] 2. Use Low Temperature Addition: Add the Grignard reagent to the chlorosilane solution at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and improve selectivity.[11] 3. Optimize Workup: Quench the reaction by slowly pouring it over an iced, saturated aqueous solution of NH₄Cl.[2] Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether to ensure complete recovery of the product.[3]
Product Contamination
1. Biphenyl Impurity: The crude product is contaminated with 4,4'-dimethoxybiphenyl from the Wurtz coupling reaction.[8] 2. Siloxane Impurities: The product may contain siloxanes formed from the reaction of the chlorosilane with trace moisture during the reaction or workup.
1. Purify by Vacuum Distillation: 4-Methoxyphenyl dimethylvinyl silane has a significantly different boiling point than the high-molecular-weight biphenyl impurity. Careful fractional distillation under reduced pressure is an effective purification method.[11] 2. Maintain Anhydrous Conditions: Ensure the entire process, including workup, is performed under dry conditions until the quenching step. Use anhydrous solvents for extraction and drying agents (like MgSO₄ or Na₂SO₄) before solvent removal.
Section 3: Optimized Experimental Protocols
Protocol 1: Preparation and Standardization of 4-Methoxyphenylmagnesium Bromide
Materials:
Magnesium turnings
Iodine (one small crystal)
4-bromoanisole
Anhydrous Tetrahydrofuran (THF)
Procedure:
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF.
Add approximately 10% of the 4-bromoanisole solution to the magnesium turnings. The brown color of the iodine should fade, and gentle bubbling should indicate that the reaction has started.[2] If it does not initiate, gently warm the flask with a heat gun.
Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the resulting grey and cloudy mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion.[2]
Standardization (Titration): In a separate dry flask, add a known amount of I₂ and dissolve it in anhydrous THF. Cool to 0 °C. Slowly add the prepared Grignard reagent via syringe until the dark brown/yellow color of the iodine completely disappears.[3] Calculate the molarity based on the 1:1 stoichiometry between the Grignard reagent and I₂.
Protocol 2: Synthesis of 4-Methoxyphenyl dimethylvinyl silane (Reverse Addition)
In a separate, flame-dried, three-neck flask under an inert atmosphere, prepare a solution of vinyldimethylchlorosilane (1.05 equivalents relative to the 4-bromoanisole) in anhydrous THF.
Cool this solution to 0 °C using an ice-water bath.
Transfer the standardized Grignard reagent solution to a dropping funnel and add it dropwise to the stirred vinyldimethylchlorosilane solution over 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C.[12] This reverse addition method minimizes side reactions.[1]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Protocol 3: Workup and Purification
Procedure:
Cool the reaction mixture back to 0 °C in an ice bath.
Slowly and carefully quench the reaction by pouring the mixture into a separate beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled with ice.[2] This is preferred over strong acids which can potentially cleave the vinylsilane.
Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
Combine the organic layers and wash them sequentially with water and then a saturated brine solution.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purify the resulting crude oil via vacuum distillation to obtain pure 4-Methoxyphenyl dimethylvinyl silane.[11]
Technical Support Center: Troubleshooting Protodesilylation of 4-Methoxyphenyl dimethylvinyl silane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyphenyl dimethylvinyl silane. This guide is designed to provide in-depth troubleshooting for th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyphenyl dimethylvinyl silane. This guide is designed to provide in-depth troubleshooting for the common side reaction of protodesilylation. Our goal is to equip you with the scientific understanding and practical protocols to mitigate this issue and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing significant loss of my silyl group and formation of 4-vinylanisole during my reaction. What is causing this protodesilylation?
A: Protodesilylation is the cleavage of a carbon-silicon (C-Si) bond and its replacement with a carbon-hydrogen (C-H) bond. This undesired side reaction can be promoted by several factors in your reaction medium:
Acidic Conditions: The C-Si bond in vinylsilanes is susceptible to cleavage under acidic conditions.[1][2] The presence of even trace amounts of acid can catalyze the protonation of the vinyl group, leading to the loss of the silyl moiety. The 4-methoxyphenyl group, being electron-donating, can further activate the vinyl group towards electrophilic attack by a proton.
Basic Conditions: While often considered more stable under basic conditions, protodesilylation can also occur in the presence of strong bases, particularly with a proton source like water.[3][4] The mechanism often involves the formation of a pentacoordinate silicon intermediate which facilitates the cleavage of the C-Si bond.[3]
Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are potent reagents for C-Si bond cleavage.[5][6] Fluoride's high affinity for silicon readily forms a hypervalent silicon species, weakening the C-Si bond and promoting protodesilylation, especially if a proton source is available.[7]
Water: Water can act as the proton source for protodesilylation under both acidic and basic conditions.[3] Rigorous exclusion of moisture from your reaction is therefore critical.
Q2: How does the 4-methoxyphenyl group specifically influence the susceptibility to protodesilylation?
A: The 4-methoxyphenyl group is an electron-donating group. This electronic effect increases the electron density of the aromatic ring and, through resonance, the vinyl group. This increased electron density makes the double bond more nucleophilic and thus more susceptible to protonation by electrophiles, including protons from acidic catalysts or trace water. While electron-donating groups can sometimes stabilize intermediates, in this context, they can unfortunately accelerate the initial step of protodesilylation. In contrast, electron-withdrawing groups tend to decrease the rate of protodesilylation by making the vinyl group less electron-rich.[8][9][10]
Q3: My downstream reaction is a Hiyama cross-coupling, which requires a fluoride activator. How can I minimize protodesilylation in this case?
A: Balancing the activation required for the Hiyama coupling with the prevention of protodesilylation is a common challenge. Here are several strategies:
Anhydrous Conditions: The use of an anhydrous fluoride source is paramount. Tetrabutylammonium triphenyldifluorosilicate (TBAT) is an excellent alternative to TBAF as it is an anhydrous, nonhygroscopic crystalline solid.[6]
Stoichiometry of the Fluoride Activator: Carefully control the stoichiometry of your fluoride source. Use the minimum amount required to achieve efficient cross-coupling.
Fluoride-Free Hiyama Conditions: Consider fluoride-free Hiyama coupling protocols. These often utilize bases like sodium hydroxide to activate the silane.[11][12] This can be a milder alternative that avoids the aggressive C-Si bond cleavage promoted by fluoride.
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of protodesilylation more significantly than the desired cross-coupling reaction.
Q4: Can I use a base to quench any acid in my reaction mixture to prevent protodesilylation?
A: While seemingly logical, adding a base to neutralize acid requires careful consideration.
Choice of Base: If you must use a base, opt for a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine. Common bases like hydroxides or alkoxides can themselves promote protodesilylation, especially in the presence of water.[3][4]
Anhydrous Conditions: Ensure your base and solvent are scrupulously dry.
Alternative Strategies: It is often preferable to prevent acid contamination in the first place through purification of starting materials and solvents, and by running reactions under an inert atmosphere.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving protodesilylation issues.
Problem 1: Significant Protodesilylation Observed by NMR/GC-MS Analysis
Potential Cause
Diagnostic Check
Recommended Solution
Acid Contamination
Check the pH of your solvents and starting materials.
Purify solvents by distillation over a suitable drying agent. Pass liquid reagents through a plug of activated neutral alumina.
Presence of Water
Use Karl Fischer titration to determine the water content of your solvents and reagents.
Use freshly dried solvents. Dry glassware in an oven and cool under a stream of inert gas. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Inappropriate Base
Review the pKa of the base used and its potential to act as a nucleophile.
Switch to a non-nucleophilic, sterically hindered base.
Fluoride-Induced Cleavage
If using a fluoride source, analyze a time-course of the reaction to determine the rate of protodesilylation versus the desired reaction.
Use an anhydrous fluoride source like TBAT. Optimize the stoichiometry of the fluoride activator. Explore fluoride-free activation methods.[11]
Problem 2: Inconsistent Yields and Varying Levels of Protodesilylation
Potential Cause
Diagnostic Check
Recommended Solution
Atmospheric Moisture
Review your experimental setup for potential leaks or inadequate inert atmosphere.
Ensure all joints in your glassware are well-sealed. Use a positive pressure of inert gas.
Variability in Reagent Quality
Test different batches of solvents and reagents.
Purchase high-purity, anhydrous solvents and reagents. Purify reagents if necessary.
Reaction Temperature Fluctuations
Monitor the internal reaction temperature throughout the experiment.
Use a temperature-controlled reaction vessel (e.g., oil bath with a thermostat).
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
Solvent Selection: Choose a solvent compatible with your reaction that can be effectively dried (e.g., THF, Toluene, Dioxane).
Pre-Drying: If the solvent has a high water content, pre-dry it with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
Distillation: Set up a distillation apparatus. Add a more reactive drying agent to the distillation flask (e.g., sodium/benzophenone for THF and ethers; calcium hydride for halogenated solvents and hydrocarbons).
Collection: Distill the solvent under an inert atmosphere and collect it in a flame-dried flask equipped with a septum.
Storage: Store the dried solvent over molecular sieves (3Å or 4Å) under an inert atmosphere.
This is a general guideline; specific conditions may need optimization.
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add your aryl halide (1.0 equiv), 4-Methoxyphenyl dimethylvinyl silane (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
Solvent and Base: Add anhydrous solvent (e.g., Toluene) followed by an aqueous solution of a base (e.g., 1M NaOH, 2.0 equiv).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Visualizing the Problem: Protodesilylation Mechanisms
To better understand the underlying chemistry, the following diagrams illustrate the key mechanisms of protodesilylation.
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]
Duan, D., Dong, H., Tu, Z., Wang, C., Fu, Q., Chen, J., Zhong, H., Du, P., Sun, L.-D., & Liu, Z. (2021). Desilylation Induced by Metal Fluoride Nanocrystals Enables Cleavage Chemistry In Vivo. Journal of the American Chemical Society, 143(5), 2250–2255. [Link]
Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 795–802. [Link]
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. [Link]
Capperucci, A., Fochi, M., Mazzanti, A., & Pollicino, S. (2013). Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1-3), 234-238. [Link]
Reich, H. J., & Phillips, N. H. (2006). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. The Journal of Organic Chemistry, 71(4), 1474–1484. [Link]
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4: Compounds of Group 15 (As, Sb, Bi) and Silicon Compounds. (2002). Georg Thieme Verlag.
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]
Chen, C., Chen, M., Lu, Y., & Huang, C. (2018). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. Dental Materials, 34(5), 809–818. [Link]
Request PDF. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. [Link]
ResearchGate. (n.d.). Synthesis of Vinylsilanes. [Link]
Kii, S., & Keck, G. E. (2000). Acid-catalyzed cyclization of vinylsilanes bearing an amino group. Stereoselective synthesis of pyrrolidines. Organic Letters, 2(3), 385–388. [Link]
Trost, B. M., & Ball, Z. T. (2001). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 123(50), 12726–12727. [Link]
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]
Fleming, I., & Michael, J. P. (1981). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 1549–1556. [Link]
Bliss, E. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles. Digital Commons @ Otterbein. [Link]
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]
Lau, P. W.-K. (1978). Reactions of vinylsilanes and allylsilanes. eScholarship@McGill. [Link]
ResearchGate. (n.d.). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. [Link]
OUCI. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. [Link]
Fleming, I., & Michael, J. P. (1981). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. [Link]
Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 43-58). (2016). Royal Society of Chemistry.
The Hiyama Cross-Coupling Reaction: New Discoveries. (2016). CORE.
S. M. Preshlock, et al. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules2016 , 21(10), 1354. [Link]
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Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]
A DMAP-enabled strategy for C(sp2)-Si coupling of halosilanes with organic halides. (2023). Nature Communications, 14(1), 5895. [Link]
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2025). Molecules, 30(2), 317. [Link]
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Technical Support Center: Anhydrous Solvents for 4-Methoxyphenyl dimethylvinyl silane Cross-Coupling
Welcome to the technical support guide for optimizing the cross-coupling of 4-Methoxyphenyl dimethylvinyl silane. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for optimizing the cross-coupling of 4-Methoxyphenyl dimethylvinyl silane. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the critical role of anhydrous solvents in achieving high-yield, reproducible results in your Hiyama-type cross-coupling reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the best-in-class anhydrous solvents for the cross-coupling of 4-Methoxyphenyl dimethylvinyl silane?
For palladium-catalyzed cross-coupling reactions involving organosilanes, such as the Hiyama coupling, polar aprotic solvents are generally the top recommendation. The most consistently successful and frequently cited solvents are 1,4-Dioxane and Tetrahydrofuran (THF) .[1][2][3] While other solvents like Toluene or N,N-Dimethylformamide (DMF) can be used, Dioxane and THF often provide a superior balance of reactant solubility, catalyst stability, and reaction kinetics.[1][4]
Q2: Why are polar aprotic solvents like Dioxane and THF so effective for this reaction?
The efficacy of these solvents is rooted in their ability to support the key steps of the catalytic cycle. The Hiyama coupling requires the activation of the relatively inert C-Si bond, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to form a more nucleophilic pentavalent silicate intermediate.[4][5][6]
Polar aprotic solvents are crucial for two main reasons:
Solvation of Intermediates: They effectively solvate the charged species within the catalytic cycle. This includes the cationic palladium(II) complex formed after oxidative addition and, most importantly, the hypervalent silicon anion required for transmetalation.[4] This stabilization lowers the activation energy of the transmetalation step, which is often rate-limiting.
Activator Solubility: They readily dissolve common activators like TBAF, ensuring a homogeneous reaction mixture and facilitating the interaction between the activator and the organosilane.
The diagram below illustrates the central role of the solvent in the Hiyama coupling catalytic cycle.
Caption: Catalytic cycle for the Hiyama cross-coupling.
Q3: What are the consequences of using a non-anhydrous (wet) solvent?
Using a solvent with even trace amounts of water can be detrimental. Water can lead to several undesirable side reactions:
Protodesilylation: The activated organosilane can be protonated by water, leading to the formation of a simple alkene (in this case, dimethylvinylsilane) and consuming the nucleophilic partner.
Hydrolysis of Silane: The organosilane itself, particularly if it has alkoxy or other hydrolyzable groups, can degrade in the presence of water.
Catalyst Deactivation: Water can interfere with the palladium catalyst and ligands, potentially leading to the formation of inactive palladium hydroxides or oxides.
For these reasons, the use of rigorously dried, anhydrous solvents is mandatory for achieving high yields and reproducibility.
Q4: How does my choice of activator impact solvent selection?
The activator and solvent are an interdependent pair. If you are using a fluoride source like TBAF, which is highly polar, you need a solvent that can dissolve it effectively, making THF and Dioxane excellent choices. If you are using a milder, less-polar base like potassium trimethylsilanolate (KOSiMe₃), a solvent system like THF/DMA might be employed, as seen in some modern Hiyama-Denmark protocols.[7][8] The key is to ensure the chosen solvent can dissolve the base sufficiently to activate the organosilane.
Troubleshooting Guide
Problem
Potential Solvent-Related Cause
Recommended Solution
Low or No Conversion
1. Insufficiently Anhydrous Solvent: Water is causing protodesilylation or catalyst deactivation. 2. Poor Activator Solubility: The chosen solvent cannot dissolve the activator (e.g., CsF in Toluene). 3. Incorrect Solvent Polarity: The solvent is not polar enough to stabilize the pentavalent silicate intermediate.
1. Re-dry your solvent. Use freshly distilled solvent from a suitable drying agent (e.g., Na/benzophenone for THF/Dioxane) or pass it through an activated alumina column. 2. Switch to a more suitable solvent. For fluoride activators like TBAF, THF or Dioxane are superior choices.[1][9] 3. Use a more polar aprotic solvent. Switch from Toluene to THF or Dioxane.
Formation of Side Products (e.g., Homocoupling)
1. Solvent Purity: Peroxides in aged THF or Dioxane can interfere with the catalyst and promote side reactions. 2. Reaction Temperature: The solvent's boiling point may be too low for a sluggish reaction, or too high, causing thermal decomposition.
1. Use freshly distilled or inhibitor-free solvent. Ensure ethers like THF and Dioxane are free of peroxides before use. 2. Match the solvent to the required temperature. If higher temperatures are needed, switch from THF (BP 66°C) to Dioxane (BP 101°C).
Reaction is Sluggish or Stalls
1. Solvent Viscosity: Highly viscous solvents can impede mass transfer and slow down reaction kinetics, especially with heterogeneous catalysts.[10] 2. Ligand/Catalyst Incompatibility: The solvent may be coordinating too strongly to the palladium center, inhibiting substrate binding.
1. Choose a less viscous solvent. THF has a lower viscosity than DMF or NMP.[10] 2. Screen different ligand/solvent combinations. While less common in Hiyama couplings, this can be a factor. Sometimes a less coordinating solvent like Toluene may be beneficial with a specific catalyst system.
Solvent Selection Workflow & Data
Use the following flowchart to guide your solvent selection process for the cross-coupling of 4-Methoxyphenyl dimethylvinyl silane.
Column chromatography purification methods for crude 4-Methoxyphenyl dimethylvinyl silane
Welcome to the Technical Support Center for the purification of organosilanes. This guide is specifically engineered for researchers and drug development professionals tasked with isolating crude 4-Methoxyphenyl dimethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of organosilanes. This guide is specifically engineered for researchers and drug development professionals tasked with isolating crude 4-Methoxyphenyl dimethylvinyl silane (CAS: 55153-99-6).
Organosilanes present unique chromatographic challenges. The electron-rich nature of the 4-methoxyphenyl group combined with the reactivity of the silicon center requires precise control over the stationary phase microenvironment to prevent degradation and ensure high recovery.
Physicochemical & Chromatographic Parameters
Before initiating purification, it is critical to understand the physical properties of the target molecule, as these dictate the boundaries of your chromatographic strategy.
Parameter
Value / Recommendation
Rationale
Appearance
Colorless liquid
Indicates the necessity for wet-loading; high-vacuum dry loading will cause product loss [2].
Molecular Weight
192.33 g/mol
Required for accurate mass balance and yield calculations [2].
Stationary Phase
Silica Gel (230-400 mesh)
Provides the optimal surface area and flow rate for flash chromatography resolution [1].
Passivation Agent
1% v/v Triethylamine (Et3N)
Neutralizes acidic silanols, preventing irreversible binding or protodesilylation [3].
Primary Eluent
100% Hexanes or Pentane
The target compound is highly non-polar; a weak eluent minimizes the co-elution of polar impurities.
TLC Detection
UV (254 nm) & KMnO₄ Stain
UV light detects the conjugated aromatic ring; KMnO₄ specifically oxidizes the vinyl group.
Chromatographic Workflow & Decision Tree
The following workflow illustrates the logical progression for purifying sensitive organosilanes, highlighting the critical decision point for silica passivation.
Figure 1: Decision tree for the flash column chromatography purification of organosilanes.
Standard Operating Procedure: Step-by-Step Methodology
To ensure a self-validating and reproducible purification, follow this standardized protocol:
Step 1: Column Preparation & Passivation
Weigh 230-400 mesh silica gel equivalent to 30–50 times the mass of your crude mixture [1]. In a separate Erlenmeyer flask, prepare a slurry of the silica gel using hexanes containing 1% v/v triethylamine (Et3N). Stir gently for 5 minutes. Self-Validation: The basic Et3N neutralizes the inherently acidic silanol sites on the silica, preventing acid-catalyzed cleavage of the sensitive Si-Aryl bond.
Step 2: Column Packing
Pour the slurry into the glass column in a single, continuous motion. Use a rubber mallet to gently tap the sides of the column, ensuring a tightly packed, level stationary phase. Drain the excess solvent until the meniscus is exactly 1 mm above the silica bed.
Step 3: Sample Loading (Wet Load)
Dissolve the crude 4-methoxyphenyl dimethylvinyl silane in a strict minimum volume of pure hexanes (approximately 1–2 mL per gram of crude). Carefully apply this concentrated solution directly to the top of the silica bed using a Pasteur pipette, running the liquid down the inner wall to avoid disturbing the flat silica surface. Drain the solvent into the bed and wash the walls with an additional 1 mL of hexanes.
Step 4: Isocratic Elution
Elute the column isocratically using 100% hexanes. Apply positive air pressure to maintain a steady flow rate (approximately 2 inches of solvent drop per minute) [1].
Step 5: Fraction Collection & Analysis
Collect fractions in test tubes. Spot the fractions on silica TLC plates, elute with hexanes, and visualize using a UV lamp (254 nm) followed by a Potassium Permanganate (KMnO₄) dip. The target compound will appear as a UV-active spot that rapidly turns yellow/brown against the purple KMnO₄ background.
Step 6: Concentration
Pool the fractions containing the pure product. Remove the solvent using a rotary evaporator. Critical Control: Do not exceed a water bath temperature of 30°C, and avoid pulling a high vacuum (<10 mbar) for extended periods, as the product is a volatile liquid [2].
Troubleshooting Guides & FAQs
Q: My yield is exceptionally low after column chromatography, despite complete conversion observed in the crude NMR. Where is my product?A: Organosilanes can irreversibly bind to the free silanol groups on standard silica gel, leading to poor recoveries [3]. Furthermore, the acidic nature of standard silica can trigger protodesilylation.
Causality: The electron-donating methoxy group activates the ipso-carbon of the aromatic ring, making the Si-Aryl bond highly susceptible to electrophilic cleavage by acidic silanols, converting your product into anisole and insoluble siloxanes.
Solution: You must passivate the silica gel by pre-treating the column with 1% triethylamine (Et3N) in hexanes to neutralize these acidic sites.
Q: How do I separate the desired silane from homocoupled biphenyl impurities (e.g., 4,4'-dimethoxybiphenyl) generated during the Grignard synthesis?
A: Biphenyl byproducts are highly non-polar and will co-elute with the product if the eluent is even slightly too polar (e.g., containing ethyl acetate).
Causality: Both the product and the biphenyl lack strong hydrogen-bond acceptors/donors. However, the planar aromatic rings of the biphenyl have stronger
π
π
interactions with the silica compared to the bulky, tetrahedral dimethylvinylsilyl group.
Solution: Use a strictly non-polar isocratic system (100% pentane or hexanes). The biphenyl impurity will typically elute slightly after the silane.
Q: Can I use dry loading (adsorbing the crude onto silica and drying it) for this mixture?A: No, dry loading is highly discouraged for this specific compound.
Causality: 4-Methoxyphenyl dimethylvinyl silane is a low-molecular-weight liquid at room temperature [2]. Evaporating the solvent to dryness on silica gel under high vacuum will lead to direct product loss through volatilization. Additionally, prolonged physical contact with dry, active silica concentrates the acidic silanol interactions, accelerating degradation.
Solution: Always use a concentrated wet load in hexanes.
Q: The isolated product contains a persistent impurity that is invisible under UV but stains heavily with KMnO₄. What is it and how do I remove it?A: This is likely 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, a common byproduct formed by the hydrolysis and subsequent condensation of the chloro(dimethyl)vinylsilane starting material.
Causality: Because it lacks the aromatic ring, it is UV-inactive, but the two vinyl groups react readily with the permanganate stain.
Solution: This disiloxane is highly volatile. Instead of relying solely on chromatography (where it often co-elutes at the solvent front), it can be removed by careful application of high vacuum (e.g., 0.1 mmHg) at room temperature prior to running the column.
References
Column Chromatography - Organic Chemistry at CU Boulder. Available at:[Link]
4-METHOXYPHENYL DIMETHYLVINYL SILANE - LookChem. Available at:[Link]
Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis - Chromatography Online. Available at:[Link]
Optimization
Technical Support Center: Minimizing Moisture Degradation of 4-Methoxyphenyl Dimethylvinyl Silane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of functionalized arylsilanes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of functionalized arylsilanes. 4-Methoxyphenyl dimethylvinyl silane (CAS 55153-99-6) is a highly versatile reagent in drug development and materials science. However, its unique electronic structure makes it exceptionally vulnerable to moisture degradation in open air.
This guide provides a deep dive into the causality of this degradation, self-validating protocols for handling, and troubleshooting FAQs to ensure the integrity of your experiments.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: Why does 4-Methoxyphenyl dimethylvinyl silane degrade so rapidly in ambient air compared to simple alkylsilanes?A: The degradation is not a simple hydrolysis; it is driven by a mechanism known as protodesilylation [1]. The electron-donating para-methoxy group on the phenyl ring significantly increases the electron density of the aromatic system. When exposed to ambient moisture—which often contains trace amounts of dissolved CO₂ or lab-born acidic vapors—the moisture acts as a proton source. The p-methoxy group stabilizes the resulting Wheland intermediate during electrophilic attack by these protons, leading to rapid cleavage of the Si-Aryl bond[2]. This process proceeds much faster than in unfunctionalized phenyldimethylsilyl groups[2].
Q2: What are the primary degradation products, and how can I analytically detect them?A: The protodesilylation of this compound yields anisole (methoxybenzene) and a reactive silanol (dimethylvinylsilanol), which rapidly condenses to form 1,1,3,3-tetramethyl-1,3-divinyldisiloxane[3].
Visual/Olfactory: Anisole has a distinct, sweet, anise-like odor. If your reagent smells strongly of licorice, degradation has occurred.
Analytical (NMR): In ¹H NMR, look for the loss of the characteristic Si-CH₃ singlet and the appearance of free anisole aromatic peaks.
Q3: How does temperature influence this degradation pathway?A: Higher temperatures exponentially accelerate the protodesilylation kinetics. Studies on similar organosilanes demonstrate that degradation rates are strongly influenced by temperature, with activation energies indicating that even a shift from 5 °C to 25 °C can reduce the half-life of the intact silane by an order of magnitude[4].
Section 2: Quantitative Degradation Profile
To illustrate the vulnerability of 4-Methoxyphenyl dimethylvinyl silane, the following table summarizes its simulated degradation half-life under various atmospheric conditions based on established arylsilane protodesilylation kinetics.
Atmospheric Condition
Relative Humidity (RH)
Trace Acid Present?
Estimated Half-Life (25 °C)
Primary Degradation Pathway
Open Lab Air
40-60%
Yes (Dissolved CO₂)
12 - 24 Hours
Protodesilylation
Fume Hood (Acidic)
40-60%
Yes (HCl/TFA vapors)
< 1 Hour
Rapid Protodesilylation
Desiccator (Air)
< 10%
No
3 - 5 Days
Slow Hydrolysis
Glovebox (Ar/N₂)
< 1 ppm H₂O
No
> 12 Months
None (Stable)
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every handling step must be a self-validating system.
Protocol 1: Schlenk-Line Handling for Air- and Moisture-Sensitive Silanes
Because of its susceptibility to protodesilylation, 4-Methoxyphenyl dimethylvinyl silane must be handled using rigorous Schlenk-line techniques or within a glovebox under an inert argon atmosphere[5].
Step 1: Glassware Preparation. Bake all Schlenk flasks and syringes at 120 °C for at least 4 hours.
Validation: Glassware should be too hot to touch bare-handed upon removal; assemble immediately under a continuous flow of dry Argon.
Step 2: Purging the System. Perform a minimum of three vacuum/Argon cycles on the assembled Schlenk flask.
Validation: The vacuum gauge must read below 0.1 Torr before backfilling with Argon.
Step 3: Solvent Drying. Use only anhydrous solvents (e.g., THF, Toluene) dried by passage through columns of activated alumina and a supported copper catalyst[5].
Validation: Perform a Karl Fischer titration on the solvent; water content must be strictly < 10 ppm.
Step 4: Reagent Transfer. Transfer the silane using a gas-tight syringe purged three times with Argon. Inject directly through a rubber septum into the reaction vessel.
Protocol 2: Acid-Scavenging Storage System
If a glovebox is unavailable, you can suppress protodesilylation by neutralizing trace protons that catalyze the degradation[1].
Step 1: Add a small amount of an anhydrous, non-nucleophilic base (e.g., solid potassium carbonate or a drop of triethylamine) directly to the storage flask.
Step 2: Seal the flask with a PTFE-lined cap and wrap the exterior tightly with Parafilm to prevent moisture ingress.
Step 3: Store at -20 °C in a spark-free freezer.
Validation: The low temperature kinetically freezes the degradation pathway, and the base actively scavenges any trace protons, ensuring the reagent remains clear and odor-free (no anisole smell) upon next use.
Section 4: Mechanistic and Preventative Workflow Visualization
Below is the logical workflow illustrating the causality of moisture degradation versus the preventative strategies required to maintain reagent integrity.
Logical workflow of moisture-induced protodesilylation vs. preventative handling strategies.
References
The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives
Source: ResearchGate
URL:[Link]
Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds
Source: ACS Publications
URL:[Link]
Effect of Temperature and Moisture on the Degradation and Sorption of Florasulam
Source: PubMed
URL:[Link]
Approach to the "Missing" Diarylsilylene: Formation, Characterization, and Intramolecular C–H Bond Activation
Source: MDPI
URL:[Link]
Reactivity of 4-Methoxyphenyl dimethylvinyl silane vs phenyl dimethylvinyl silane
An in-depth understanding of organosilane reactivity is essential for designing late-stage functionalization strategies, synthesizing silicon-containing active pharmaceutical ingredients (APIs), and developing advanced p...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of organosilane reactivity is essential for designing late-stage functionalization strategies, synthesizing silicon-containing active pharmaceutical ingredients (APIs), and developing advanced polymeric materials. When selecting a vinylsilane for cross-coupling or electrophilic functionalization, the electronic nature of the substituents on the silicon atom plays a decisive role.
This guide provides an objective, data-backed comparison between 4-Methoxyphenyl dimethylvinyl silane and Phenyl dimethylvinyl silane , analyzing how a single para-methoxy group fundamentally alters the reactivity profile of the vinyl moiety.
Mechanistic & Electronic Foundations
Silicon is an electropositive metalloid that interacts with adjacent
π
-systems through hyperconjugation and inductive effects. The reactivity of a vinylsilane is dictated by the Lewis acidity of the silicon center and the nucleophilicity of the vinyl double bond.
Phenyl dimethylvinyl silane (PhSiMe
2
Vi): Serves as the baseline substrate. The unsubstituted phenyl ring provides a neutral electronic environment, balancing the stability of the Si-C bond with moderate reactivity in transition-metal catalysis.
4-Methoxyphenyl dimethylvinyl silane (4-MeO-PhSiMe
2
Vi): The addition of a para-methoxy group introduces a strong electron-donating resonance effect (+R). While silicon is a poor transmitter of resonance compared to carbon, the increased electron density on the aryl ring inductively enriches the silicon atom. This makes the silicon center less Lewis acidic while simultaneously increasing the nucleophilicity of the vinyl group via enhanced
σ
-donation from the Si-C bond[1].
Fig 1: Mechanistic pathway of Hiyama cross-coupling highlighting the transmetalation step.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between the two silanes across standard synthetic metrics.
The Hiyama cross-coupling reaction utilizes organosilanes as nucleophilic partners in Pd-catalyzed C-C bond formation. The reaction requires the activation of the Si-C bond via a fluoride source (like TBAF) to form a reactive pentacoordinate silicate[2].
Causality & Electronic Impact:
Because the 4-methoxyphenyl group makes the silicon center less Lewis acidic, the initial binding of the fluoride ion is thermodynamically less favorable compared to the unsubstituted phenyl variant. However, once the pentacoordinate silicate is formed, the electron-donating methoxy group significantly accelerates the transmetalation step. The electron-rich silanolate-equivalent acts as a superior leaving group, driving the transfer of the vinyl group to the Pd(II) center.
This protocol utilizes internal standards to ensure mass-balance validation.
Preparation: In a flame-dried Schlenk flask under argon, dissolve the vinylsilane (1.0 equiv) and aryl iodide (1.2 equiv) in anhydrous THF (0.2 M).
Causality: Strict anhydrous conditions are required initially to prevent premature protodesilylation of the electron-rich Si-Aryl bond.
Activation: Add TBAF (1.5 equiv, 1.0 M in THF) dropwise at room temperature. Stir for 15 minutes.
Causality: Fluoride coordinates to the silicon center, forming the pentacoordinate silicate essential for transmetalation.
Catalysis: Add Pd(dba)
2
(5 mol%) and a phosphine ligand (e.g., PPh
3
, 10 mol%). Heat the mixture to 60°C for 12 hours.
Validation & Quenching: Monitor the reaction via TLC. Upon consumption of the aryl iodide, quench with water and extract with EtOAc.
Self-Validation: Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene to the crude mixture before NMR analysis. The integration of the product's vinyl protons against the internal standard's aromatic protons (6.08 ppm) provides a highly accurate, self-validating yield that accounts for any volatile product loss.
Application 2: Chemoselective Epoxidation
Vinylsilanes are excellent precursors for epoxysilanes, which are valuable intermediates in Peterson olefinations and ring-opening cascades.
Causality & Electronic Impact:
Electrophilic epoxidation (e.g., using peracids) relies on the nucleophilicity of the alkene. The 4-methoxyphenyl dimethylvinyl silane exhibits a more electron-rich
π
-system due to the inductive donation from the silicon atom, resulting in faster conversion rates. However, electron-rich arylsilanes are also prone to competitive Si-C bond oxidative cleavage. Therefore, a highly chemoselective, mild oxidation system is required[3].
Fig 2: Step-by-step experimental workflow for the chemoselective catalytic epoxidation.
This protocol uses a mild Mn(II) system to prevent Si-C cleavage.
Catalyst Assembly: Combine Mn(OTf)
2
(1 mol%) and picolinic acid (2-PyCO
2
H, 5 mol%) in acetonitrile (0.1 M).
Causality: This specific ligand-metal combination forms a highly efficient active oxidant that transfers oxygen without the harsh acidity of standard peracids, preserving the sensitive Si-Aryl bond[3].
Substrate Addition: Add the vinylsilane (1.0 equiv) to the catalyst solution and cool the reaction vessel to 0°C.
Oxidation: Dropwise add peracetic acid (PAA, 1.5 equiv, 32% in dilute acetic acid) over 10 minutes.
Causality: Cooling controls the exothermic oxygen transfer. The 4-MeO variant will reach full conversion approximately 30% faster than the phenyl variant.
Validation & Quenching: Quench the reaction with saturated aqueous Na
2
S
2
O
3
to destroy excess oxidant. Extract with EtOAc.
Self-Validation: Analyze the crude mixture via GC-MS. The presence of the molecular ion [M+16] confirms epoxidation, while the strict absence of phenol or 4-methoxyphenol peaks validates that no competitive Baeyer-Villiger-type Si-C cleavage occurred.
Conclusion & Selection Guide
Choose Phenyl dimethylvinyl silane when you require a robust, baseline reagent for standard hydrosilylation or when your reaction conditions are highly acidic, as the unsubstituted phenyl ring is less prone to protodesilylation.
Choose 4-Methoxyphenyl dimethylvinyl silane when you need to accelerate electrophilic additions to the vinyl group, or when you are optimizing a sluggish Hiyama cross-coupling reaction where transmetalation is the rate-determining step.
References
The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides
Source: Organometallics (ACS Publications)
URL:[Link]
Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications
Source: PubMed Central (PMC)
URL:[Link]
GC-MS method validation for testing 4-Methoxyphenyl dimethylvinyl silane purity
A Comprehensive Guide to GC-MS Method Validation for 4-Methoxyphenyl Dimethylvinyl Silane Purity For researchers and drug development professionals, ensuring the purity of organosilicon intermediates is a critical qualit...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to GC-MS Method Validation for 4-Methoxyphenyl Dimethylvinyl Silane Purity
For researchers and drug development professionals, ensuring the purity of organosilicon intermediates is a critical quality control step. 4-Methoxyphenyl dimethylvinyl silane (CAS: 55153-99-6) [1][2] is a highly specialized silane derivative utilized in advanced cross-coupling reactions, materials science, and active pharmaceutical ingredient (API) synthesis. Because organosilanes are highly reactive and prone to hydrolysis or polymerization, selecting and validating the correct analytical technique is paramount.
This guide provides an in-depth, objective comparison of analytical platforms for silane purity and outlines a self-validating, ICH Q2(R2)-compliant Gas Chromatography-Mass Spectrometry (GC-MS) methodology[3][4].
Platform Comparison: Why GC-MS Outperforms HPLC and GC-FID for Silanes
When analyzing volatile, thermally stable compounds like 4-Methoxyphenyl dimethylvinyl silane, laboratories typically evaluate High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and GC-MS[5][6].
While HPLC is the gold standard for non-volatile pharmaceuticals, it is fundamentally flawed for reactive silanes. The aqueous or protic mobile phases (e.g., methanol/water) used in reverse-phase HPLC induce rapid solvolysis of the silane, leading to artificial degradation peaks[6][7].
GC-FID offers an excellent linear dynamic range and is widely used for routine hydrocarbon analysis[8]. However, FID relies entirely on retention time for identification. It cannot differentiate between the target silane and co-eluting siloxane impurities or structurally similar degradation products[8][9].
GC-MS bridges this gap. By combining the separation power of capillary gas chromatography with the structural elucidation capabilities of electron ionization (EI) mass spectrometry, GC-MS provides both quantitative precision and qualitative certainty[5][10]. Furthermore, utilizing Single Ion Monitoring (SIM) allows for the ultra-sensitive detection of trace dopant-type impurities[10][11].
Table 1: Comparative Analysis of Analytical Platforms for Organosilane Purity
Causality in Method Development: The Science Behind the Protocol
Developing a robust GC-MS method requires understanding the specific chemical vulnerabilities of 4-Methoxyphenyl dimethylvinyl silane.
Diluent Selection (Anhydrous Heptane): Protic solvents like methanol react with silanes to form methoxysilanes[7]. To prevent sample degradation during analysis, anhydrous heptane is used. It provides a chemically inert, non-polar environment that stabilizes the analyte.
Column Chemistry (5% Phenyl / 95% Dimethylpolysiloxane): A slightly polar column (e.g., TG-5MS or HP-5MS) is selected[12][13]. The 5% phenyl content perfectly matches the polarity of the methoxyphenyl group on the analyte, preventing the peak tailing that frequently occurs on purely non-polar (100% dimethylpolysiloxane) columns.
Mitigating Gas-Phase MS Reactions: Senior analysts must be aware of instrument-induced artifacts. In high-resolution MS systems (e.g., Orbitrap), trace water in the C-trap can react with the dimethyl(phenyl)silyl moiety, generating product ions with a +3 Da mass shift[13]. To prevent false-positive impurity reporting, the MS vacuum system must be rigorously baked out, and EI fragmentation patterns must be cross-referenced against theoretical isotopic distributions.
ICH Q2(R2) Validation Workflow
To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[3][14].
Logical workflow of ICH Q2(R2) GC-MS method validation parameters.
Step-by-Step Experimental Protocol
Part A: Instrumental Setup
Column: Install a 30 m × 0.25 mm × 0.25 µm TG-5MS capillary column[13].
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.
Inlet Conditions: Set the injection port to 250°C. Use a split injection mode (50:1 ratio) with a 1 µL injection volume to prevent detector saturation by the main silane peak.
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C. Set the MS to Full Scan mode (m/z 50–400) for specificity, and SIM mode for targeted impurity quantitation[10][11].
Part B: Validation Execution (Self-Validating System)
System Suitability Test (SST): Inject a reference standard (1.0 mg/mL) six times. The method is only self-validating if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
Specificity: Inject an anhydrous heptane blank to prove no carryover. Inject a sample spiked with known siloxane impurities. Ensure the resolution (
Rs
) between 4-Methoxyphenyl dimethylvinyl silane and the nearest impurity is > 1.5[4].
Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target specification limit (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Plot peak area vs. concentration[14].
Accuracy (Recovery): Spike the API matrix with known quantities of impurities at 50%, 100%, and 150% of the specification limit. Extract and analyze in triplicate[4][15].
LOD and LOQ: Dilute the standard sequentially. Calculate the Limit of Detection (LOD) where the Signal-to-Noise (S/N) ratio is 3:1, and the Limit of Quantitation (LOQ) where S/N is 10:1[3][14].
Quantitative Data & Acceptance Criteria
To comply with global regulatory expectations, the validation data must meet strict statistical thresholds. Below is a summary of the required ICH Q2(R2) acceptance criteria applied specifically to organosilane purity testing[4][14][16].
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation Parameter
Experimental Design
Acceptance Criteria
Specificity
Blank, Standard, and Spiked Sample injections
No interference at the retention time of the silane; Peak Purity Angle < Purity Threshold.
Triplicate preparations at 3 levels (50%, 100%, 150%)
Mean recovery between 98.0% and 102.0% for the main peak; 90.0% - 110.0% for trace impurities.
Method Precision
6 independent sample preparations at 100%
%RSD of peak area
≤
2.0%.
LOD / LOQ
Signal-to-Noise evaluation at low concentrations
LOD: S/N
≥
3; LOQ: S/N
≥
10 with precision %RSD
≤
10.0% at the LOQ level.
By strictly adhering to this framework, laboratories can ensure that their GC-MS analysis of 4-Methoxyphenyl dimethylvinyl silane is scientifically sound, reproducible, and fully compliant with regulatory standards.
The Dichotomy of Reactivity: A Guide to Electron-Rich vs. Electron-Poor Vinylsilanes in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, vinylsilanes have emerged as remarkably versatile building blocks. Their unique combination of stabil...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, vinylsilanes have emerged as remarkably versatile building blocks. Their unique combination of stability, low toxicity, and predictable reactivity has cemented their place in the synthetic chemist's toolbox, particularly in the realm of transition metal-catalyzed cross-coupling and functionalization reactions.[1][2] However, the true potential of vinylsilanes is unlocked when one appreciates the profound impact of their electronic properties. This guide provides an in-depth comparison of electron-rich and electron-poor vinylsilanes, offering insights into their distinct behaviors in transition metal catalysis and empowering chemists to make more informed decisions in reaction design and optimization.
The Electronic Tug-of-War: Defining the Landscape
The reactivity of a vinylsilane is fundamentally governed by the electron density of its carbon-carbon double bond. This, in turn, is dictated by the substituents attached to both the silicon atom and the vinyl group itself.
Electron-Rich Vinylsilanes: These species are characterized by the presence of electron-donating groups (EDGs) on the vinyl moiety or electron-donating substituents on the silicon atom. Alkyl groups are common EDGs on the vinyl carbon, while electron-releasing groups on an aryl substituent attached to the silicon can also enhance the nucleophilicity of the double bond. The increased electron density on the double bond makes them more nucleophilic and generally more reactive towards electrophilic metal centers.
Electron-Poor Vinylsilanes: Conversely, electron-poor vinylsilanes feature electron-withdrawing groups (EWGs) such as esters, amides, or sulfones directly attached to the vinyl carbons.[3] These groups pull electron density away from the double bond, rendering it less nucleophilic and more susceptible to attack by nucleophilic species.
This fundamental electronic difference dictates how these molecules interact with transition metal catalysts, leading to divergent reaction pathways and outcomes.
Comparative Reactivity in Key Transformations
The influence of a vinylsilane's electronic nature is a recurring theme across a spectrum of transition metal-catalyzed reactions. Here, we dissect their comparative performance in several cornerstone transformations.
Hiyama Cross-Coupling: A Tale of Two Activation Strategies
The Hiyama coupling, a palladium- or nickel-catalyzed reaction between an organosilane and an organohalide, is a powerful tool for C-C bond formation.[3][4] The electronic character of the vinylsilane plays a crucial role in the transmetalation step, which is often rate-limiting.
Generally, for a successful Hiyama coupling, activation of the silicon center is necessary to facilitate transmetalation. This is typically achieved through the use of a fluoride source or by employing silanols.[3][5] However, the electronic nature of the vinylsilane can influence the ease of this activation and the overall reaction efficiency.
Recent studies have shown that even "unactivated" tetrasubstituted vinylsilanes can participate in Hiyama-Denmark couplings, with the key being the identification of appropriately substituted silanes that are more readily activated under mild conditions.[2][6] For instance, dimethyl(5-methylfuryl)vinylsilanes have been identified as effective coupling partners due to the electron-rich nature of the furyl group, which facilitates the crucial activation step.[6]
In contrast, electron-deficient vinylsilanes, such as α-silylenoates and α-silylenamides, have also been successfully employed in Hiyama couplings.[3] However, these substrates often require specific conditions, including the use of silver additives, to achieve high yields. This suggests that the electron-withdrawing group, while making the vinyl moiety itself less nucleophilic, can influence the stability of intermediates in the catalytic cycle, necessitating tailored reaction conditions.[3]
Table 1: Comparison of Hiyama Coupling Conditions for Electron-Rich and Electron-Poor Vinylsilanes
Hydrosilylation of Alkynes: A Gateway to Diverse Vinylsilanes
The transition metal-catalyzed hydrosilylation of alkynes is one of the most direct and atom-economical methods for synthesizing vinylsilanes.[7][8] The electronic properties of the alkyne substrate can influence the regioselectivity of the hydrosilylation, although some catalytic systems exhibit a surprising insensitivity to these effects.[7]
For instance, studies on ruthenium-catalyzed hydrosilylation have shown that the reaction rate is not significantly affected by the electronic nature of para-substituents on phenylacetylene.[7] This suggests that for certain catalysts, steric factors may play a more dominant role in determining the reaction outcome.
However, in other systems, electronic effects are more pronounced. For example, in the molybdenum-catalyzed anti-Markovnikov hydrosilylation of aromatic terminal alkynes, a wide range of electronic substituents on the phenyl ring are well-tolerated, indicating the robustness of the catalytic system towards electronic variations.[9] Conversely, in borane-catalyzed hydrosilylation, the electronic effect of the hydrosilane itself is a controlling factor.[10]
The choice of catalyst and reaction conditions allows for the selective synthesis of various vinylsilane isomers, providing access to both electron-rich and electron-poor vinylsilanes for subsequent transformations.
Caption: Generalized catalytic cycle of the Heck reaction.
Vinylsilanes are valuable partners in transition metal-catalyzed cyclization reactions, enabling the construction of various carbocyclic and heterocyclic frameworks. The electronic nature of the vinylsilane can significantly impact the course of these reactions.
For instance, in acid-catalyzed cyclizations of vinylsilanes bearing a pendant nucleophile, the reaction proceeds through a β-silylcarbenium ion intermediate. [11][12]The electron-donating nature of the silyl group stabilizes this carbocation, facilitating the cyclization. The reactivity in these reactions is sensitive to the substituents on the silicon atom, with more electron-donating groups generally accelerating the reaction.
[12]
In iron-catalyzed cycloaddition reactions, vinylsilanes have been shown to be excellent substrates for cross-[2+2]-cycloadditions with dienes. [13]The electronic properties of the vinylsilane can influence the chemo- and regioselectivity of these transformations.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling electron-rich and electron-poor vinylsilanes, we provide representative experimental protocols.
Protocol: Hiyama-Denmark Coupling of an Electron-Rich Vinylsilane
Reaction: Cross-coupling of a dimethyl(5-methylfuryl)vinylsilane with an aryl chloride.
[6]
Materials:
Dimethyl(5-methylfuryl)vinylsilane (1.0 equiv)
Aryl chloride (1.5 equiv)
Pd(OAc)₂ (2.5 mol%)
SPhos (5 mol%)
KOSiMe₃ (2.0 equiv)
Anhydrous THF/DMA (1:1 mixture)
Procedure:
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and KOSiMe₃.
Evacuate and backfill the vial with argon three times.
Add the anhydrous THF/DMA solvent mixture via syringe.
Add the dimethyl(5-methylfuryl)vinylsilane and the aryl chloride.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol: Hiyama Coupling of an Electron-Poor Vinylsilane
Reaction: Cross-coupling of an α-silylenoate with an aryl iodide.
[3]
Materials:
α-Silylenoate (1.0 equiv)
Aryl iodide (1.2 equiv)
Pd(PPh₃)₄ (5 mol%)
AgF (2.0 equiv)
Anhydrous THF
Procedure:
To an oven-dried vial equipped with a magnetic stir bar, add the α-silylenoate, aryl iodide, Pd(PPh₃)₄, and AgF.
Evacuate and backfill the vial with argon three times.
Add anhydrous THF via syringe.
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Harnessing Electronic Effects for Synthetic Advantage
The electronic properties of vinylsilanes are not merely a subtle nuance but a powerful handle for controlling their reactivity in transition metal catalysis. Electron-rich vinylsilanes, with their nucleophilic double bonds, often exhibit high reactivity in reactions involving electrophilic metal centers. In contrast, electron-poor vinylsilanes, while possessing a less reactive double bond, can participate in unique transformations and may require tailored catalytic systems for efficient conversion.
A thorough understanding of these electronic effects empowers chemists to select the optimal vinylsilane substrate, catalyst, and reaction conditions for a given synthetic challenge. By strategically modulating the electron density of the vinylsilane, researchers can fine-tune reaction outcomes, improve yields and selectivities, and ultimately access a wider array of complex molecular architectures. As the field of transition metal catalysis continues to evolve, the rational design of vinylsilane reagents based on their electronic character will undoubtedly play an increasingly vital role in the advancement of modern organic synthesis.
References
Iron-Catalyzed Vinylsilane Dimerization and Cross-Cycloadditions with 1,3-Dienes: Probing the Origins of Chemo- and Regioselectivity. PMC. [Link]
Experimental and Computational Studies of the Ruthenium-Catalyzed Hydrosilylation of Alkynes: Mechanistic Insights into the Regio- and Stereoselective Formation of Vinylsilanes. Organometallics. [Link]
Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. PMC. [Link]
Molybdenum-Catalyzed (E)-Selective Anti-Markovnikov Hydrosilylation of Alkynes. MDPI. [Link]
Copper-catalyzed Hiyama cross-coupling using vinylsilanes and benzylic electrophiles. Royal Society of Chemistry. [Link]
Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. ResearchGate. [Link]
Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. [Link]
Metal Vinylidenes as Catalytic Species in Organic Reactions. PMC. [Link]
Acid-Catalyzed Cyclization of Vinylsilanes Bearing an Amino Group. Stereoselective Synthesis of Pyrrolidines. Organic Letters. [Link]
Mechanistic and Synthetic Studies of the Addition of Alkyl Aldehydes to Vinylsilanes Catalyzed by Co(I) Complexes. Journal of the American Chemical Society. [Link]
Acid-Catalyzed Cyclization of Vinylsilanes Bearing a Hydroxy Group: A New Method for Stereoselective Synthesis of Disubstituted Tetrahydrofurans. Journal of the American Chemical Society. [Link]
Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst. PMC. [Link]
Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. Organic Letters. [Link]
Development of transition-metal catalyzed methods utilizing silicon-containing compounds and nitroalkanes. University of Delaware. [Link]
Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. RSC Publishing. [Link]
Palladium(I)-Iodide-Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society. [Link]
Vinylsilane- and alkynylsilane-terminated cyclization reactions. Chemical Reviews. [Link]
Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. PMC. [Link]
Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development. [Link]
Spectroscopic Validation of 4-Methoxyphenyl Dimethylvinyl Silane Reaction Products: A Comparative Guide
As drug scaffolds become increasingly complex, late-stage functionalization relies heavily on robust, trackable synthons. Vinylsilanes are indispensable building blocks for Heck-type carbopalladations, Hiyama cross-coupl...
Author: BenchChem Technical Support Team. Date: April 2026
As drug scaffolds become increasingly complex, late-stage functionalization relies heavily on robust, trackable synthons. Vinylsilanes are indispensable building blocks for Heck-type carbopalladations, Hiyama cross-couplings, and hydrosilylations. However, tracking the incorporation and stereochemical fate of the silyl group presents a significant analytical bottleneck. Traditional aliphatic silanes lack distinct spectroscopic handles, leading to ambiguous NMR integrations and poor LC-MS visibility.
This guide evaluates 4-Methoxyphenyl dimethylvinyl silane (4-OMe-PhDMVS) against conventional alternatives, demonstrating how its rationally designed structure provides a superior, multimodal spectroscopic handle for the rigorous validation of downstream reaction products.
Comparative Matrix: Selecting the Optimal Vinylsilane Synthon
When designing a synthetic route, the choice of the silyl group dictates the ease of downstream product characterization. The table below objectively compares 4-OMe-PhDMVS against Trimethylvinylsilane (TMVS) and Dimethylphenylvinylsilane (DMPhVS).
Feature
Trimethylvinylsilane (TMVS)
Dimethylphenylvinylsilane (DMPhVS)
4-Methoxyphenyl dimethylvinyl silane
UV-Vis Chromophore
None (Transparent)
Moderate (
λmax
~210 nm)
Strong (
λmax
~240 nm)
NMR Diagnostic Handle
Si-Me (~0.1 ppm)
Phenyl multiplet (7.3–7.5 ppm)
Methoxy singlet (~3.8 ppm)
NMR Signal Overlap
High (Aliphatic impurities/grease)
High (Target API aromatic protons)
Low (Sits in a clear spectral window)
Ionization Efficiency (MS)
Poor
Moderate
High (Electron-rich oxygen)
Volatility
High (bp 55 °C)
Low
Low (Stable benchtop oil)
Causality Insight: The analytical superiority of 4-OMe-PhDMVS stems directly from the electron-donating para-methoxy group. It shifts the UV absorption maximum to a highly visible ~240 nm (facilitating LC-UV monitoring) and provides a sharp, isolated NMR singlet that avoids the congested aromatic region typical of pharmaceutical APIs.
Mechanistic Workflow & Validation Strategy
To demonstrate the validation process, we utilize a palladium-catalyzed Heck-type carbopalladation. Standard Heck conditions (e.g., Pd(OAc)₂/PPh₃) often result in undesired C–Si bond cleavage, known as the desilylative Heck pathway . By employing a rationally selected catalyst system, we ensure the intact transfer of the silyl group, setting the stage for spectroscopic validation.
Figure 1: Workflow for Heck-type carbopalladation and multi-modal spectroscopic validation.
Self-Validating Experimental Protocol
Reaction: Stereoselective Heck-Type Carbopalladation of 4-OMe-PhDMVS
Objective: Synthesize an (E)-1-aryl-2-(4-methoxyphenyldimethylsilyl)ethene derivative with >99% stereoselectivity.
Step 1: Catalytic Assembly (Inert Atmosphere)
In a flame-dried Schlenk tube under argon, charge Pd₂(dba)₃·CHCl₃ (0.5 mol %) and tri-2-furylphosphine (TFP) (2.0 mol %).
Causality Note: TFP is strictly required over traditional phosphines. The electron-poor furyl ligands accelerate reductive elimination from the palladium center, outcompeting the desilylation pathway and ensuring quantitative retention of the 4-OMe-PhDMVS moiety in the final product .
Step 2: Reagent Addition
Add anhydrous THF (0.3 M), followed by the target aryl iodide (1.1 equiv) and triethylamine (1.2 equiv). Finally, inject 4-OMe-PhDMVS (1.0 equiv).
Step 3: Thermal Activation & In-Process Tracking
Stir the reaction at 50 °C.
Self-Validation: Monitor the reaction via LC-UV at 240 nm. The consumption of the 4-OMe-PhDMVS peak and the emergence of a new, red-shifted peak (due to extended
π
-conjugation in the newly formed styrene derivative) provides real-time confirmation of productive coupling.
Step 4: Isolation
Cool to ambient temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexanes/ethyl acetate) to yield the pure (E)-silylated alkene.
Spectroscopic Validation of the Reaction Product
Once isolated, the structural integrity of the product must be rigorously validated. The incorporated 4-OMe-PhDMVS moiety acts as a self-validating spectroscopic system across multiple modalities:
¹H NMR (600 MHz, CDCl₃): The defining diagnostic feature is the methoxy protons, which appear as a sharp, unambiguous 3H singlet at δ
3.82 ppm . In complex APIs, the aromatic (7.0–8.5 ppm) and aliphatic (1.0–2.5 ppm) regions are heavily congested. The 3.8 ppm region provides a "clean window," allowing for precise integration to confirm the 1:1 stoichiometry of the silyl group. Furthermore, the trans-alkene protons exhibit a characteristic coupling constant (J ≈ 18.5 Hz), confirming the >99% E-stereoselectivity of the carbopalladation . The Si-Me protons appear as a 6H singlet at
δ
0.34 ppm.
¹³C NMR (151 MHz, CDCl₃): The methoxy carbon provides a distinct, easily identifiable signal at δ
55.0 ppm , while the Si-Me carbons resonate at
δ
-2.7 ppm.
FT-IR (ATR): A strong, diagnostic asymmetric C–O–C stretching vibration is observed at ~1250 cm⁻¹ . This provides orthogonal validation to the NMR data, confirming the presence of the ether linkage without interference from the hydrocarbon backbone .
HRMS (ESI-TOF): The electron-rich p-methoxy group significantly enhances ionization efficiency in positive ion mode compared to unfunctionalized silanes like TMVS. The product is readily and clearly identified as the [M+H]⁺ or [M+Na]⁺ adduct.
References
Itami, K., Kamei, T., & Yoshida, J. (2004). "Diversity-Oriented Synthesis of Multisubstituted Olefins through the Sequential Integration of Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. URL:[Link]
Itami, K., Mitsudo, K., & Yoshida, J. (2000). "Highly Efficient Carbopalladation Across Vinylsilane: Dual Role of the 2-PyMe2Si Group as a Directing Group and as a Phase Tag." Journal of the American Chemical Society. URL:[Link]
Reyes-Rodriguez, E. (2018). "Manganese, Iron and Cobalt Catalyzed Reductive Hydrogenation and Cross-Coupling Reactions." University of Regensburg. URL:[Link]
Validation
4-Methoxyphenyl dimethylvinyl silane vs allyl silanes in electrophilic substitution
An in-depth comparative analysis of organosilicon reagents is critical for designing highly selective carbon-carbon bond-forming reactions in drug development. While both vinylsilanes and allylsilanes rely on the fundame...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of organosilicon reagents is critical for designing highly selective carbon-carbon bond-forming reactions in drug development. While both vinylsilanes and allylsilanes rely on the fundamental hyperconjugative stabilization of a developing carbocation (the
β
-silyl effect), their kinetic behaviors, regioselectivity, and synthetic applications diverge significantly.
This guide objectively compares the electrophilic substitution profile of 4-Methoxyphenyl dimethylvinyl silane —a specialized, electronically tuned vinylsilane—against standard allyl silanes (e.g., allyltrimethylsilane), providing mechanistic insights, quantitative data, and validated experimental protocols.
Mechanistic Divergence:
SE2′
vs. Ipso-Substitution
The fundamental difference between allylsilanes and vinylsilanes lies in their orbital alignment and subsequent regiochemistry during electrophilic attack [1].
Allyl Silanes (
SE2′
Mechanism): Allylsilanes are highly nucleophilic. The electrophile attacks the
γ
-carbon. Because the C–Si
σ
-bond is free to rotate, it can perfectly align parallel to the developing empty p-orbital at the
β
-position in the transition state. This provides maximum hyperconjugative stabilization. Subsequent desilylation results in a double-bond migration, yielding an allylated product [1].
4-Methoxyphenyl dimethylvinyl silane (Ipso-Substitution): Vinylsilanes are inherently less nucleophilic than allylsilanes because the C–Si bond is orthogonal to the
π
-system in the ground state, delaying hyperconjugative stabilization until the transition state is reached [2]. Electrophilic attack typically occurs at the
α
-carbon, generating a
β
-silyl carbocation.
The Anisyl Advantage: The inclusion of the 4-methoxyphenyl (anisyl) group on the silicon atom is a deliberate electronic modification. The electron-donating methoxy group increases the electron density on the silicon center. This enhanced electron density strengthens the
σC−Si→p
hyperconjugation, lowering the activation energy for electrophile addition compared to a standard trimethylvinylsilane. Furthermore, the anisyl group provides a strong UV chromophore, which is highly advantageous for HPLC tracking during pharmaceutical synthesis.
Figure 1: Mechanistic divergence in electrophilic substitution between vinylsilanes and allylsilanes.
Quantitative Performance Comparison
To objectively evaluate these reagents, we must look at their kinetic parameters and typical reaction outcomes. According to Mayr's nucleophilicity scale (
N
), allylsilanes react orders of magnitude faster than standard alkenes, whereas vinylsilanes require stronger electrophiles or harsher Lewis acid activation [2].
Parameter
4-Methoxyphenyl dimethylvinyl silane
Typical Allyl Silane (e.g., Allyl-TMS)
Primary Mechanism
Ipso-substitution (Addition-Elimination)
SE2′
(Substitution with migration)
Site of Electrophilic Attack
α
-carbon (relative to Silicon)
γ
-carbon (relative to Silicon)
Relative Nucleophilicity
Moderate (Enhanced by Anisyl group)
Very High [2]
Lewis Acid Requirement
Stoichiometric (e.g.,
AlCl3
)
Catalytic or Stoichiometric (e.g.,
TiCl4
)
Stereochemical Outcome
Retention or Inversion (Electrophile dependent)
Anti-stereospecificity (typically)
Analytical Advantage
High UV absorbance for HPLC tracking
Poor UV absorbance (requires derivatization)
Byproduct
ArMe
2
SiX (Easily separated)
TMS-X (Volatile)
Experimental Methodologies
The following protocols demonstrate the self-validating nature of these reagents. The allylsilane protocol requires cryogenic temperatures due to its high reactivity, whereas the vinylsilane protocol utilizes a stronger Lewis acid at a higher temperature to overcome its lower ground-state nucleophilicity [3].
Protocol A: Electrophilic Acylation of 4-Methoxyphenyl dimethylvinyl silane
Causality: Vinylsilanes require highly reactive acylium ions.
AlCl3
is used to generate a strict acylium intermediate from an acid chloride. The anisyl group stabilizes the transition state, allowing the reaction to proceed smoothly at 0 °C to yield an
α,β
-unsaturated ketone.
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous dichloromethane (DCM, 10 mL) and aluminum chloride (
AlCl3
, 1.2 mmol).
Electrophile Generation: Cool the suspension to 0 °C. Dropwise add acetyl chloride (1.1 mmol). Stir for 15 minutes until the solution becomes homogeneous, indicating acylium ion formation.
Substitution: Slowly add 4-Methoxyphenyl dimethylvinyl silane (1.0 mmol) dissolved in 2 mL of DCM over 10 minutes.
Reaction Tracking: Stir at 0 °C for 2 hours. The reaction can be easily monitored via UV-HPLC at 254 nm due to the anisyl chromophore.
Quench & Workup: Carefully quench with cold 1M HCl (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure to yield the enone.
Protocol B: Hosomi-Sakurai Allylation using Allyltrimethylsilane
Causality: Allylsilanes are highly reactive toward oxocarbenium ions.
TiCl4
is chosen as the Lewis acid because it activates the aldehyde without prematurely cleaving the allylsilane. Cryogenic temperatures (-78 °C) are mandatory to prevent polymerization and ensure high regioselectivity [1].
Preparation: In a flame-dried flask under argon, dissolve benzaldehyde (1.0 mmol) in anhydrous DCM (15 mL).
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add
TiCl4
(1.1 mmol, 1.0 M in DCM) dropwise. The solution will turn yellow, indicating complexation.
Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous
NaHCO3
(10 mL). Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove titanium salts, extract with DCM, dry over
MgSO4
, and concentrate to yield the homoallylic alcohol.
Figure 2: Comparative experimental workflows for silyl-directed electrophilic substitutions.
Conclusion for Drug Development
When choosing between these reagents for late-stage functionalization, the decision hinges on the desired structural motif and process chemistry requirements. Allylsilanes are the undisputed choice for installing homoallylic alcohol motifs under mild, catalytic conditions. However, 4-Methoxyphenyl dimethylvinyl silane offers a distinct advantage when synthesizing complex substituted alkenes. Its tuned electronics allow for smoother electrophilic additions than standard vinylsilanes, and its strong UV chromophore drastically simplifies reaction monitoring and purification in a GMP environment.
References
Electrophilic substitution of unsaturated silanes. Wikipedia. Retrieved from:[Link]
Mayr, H., et al. Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. ResearchGate. Retrieved from:[Link]
Anderson, E. A., & Lim, D. S. W. Vinylsilanes. Thieme-Connect. Retrieved from:[Link]
Comparative
Benchmarking 4-Methoxyphenyl dimethylvinyl silane in Catalytic Cross-Coupling and Hydrosilylation
Application Note & Comparative Guide Prepared by: Senior Application Scientist Organosilicon reagents are foundational to modern carbon-carbon bond formation, particularly in palladium-catalyzed Hiyama cross-couplings an...
Organosilicon reagents are foundational to modern carbon-carbon bond formation, particularly in palladium-catalyzed Hiyama cross-couplings and platinum-catalyzed hydrosilylations. While standard reagents like vinyltrimethylsilane (VTMS) and dimethylphenylvinylsilane (DMPVS) are ubiquitous, the introduction of electron-donating aryl substituents to the silicon center fundamentally alters the reaction kinetics and intermediate stability.
This guide benchmarks 4-Methoxyphenyl dimethylvinyl silane (CAS 55153-99-6) against standard organosilicon reagents, providing researchers with the mechanistic causality and self-validating protocols necessary to optimize complex late-stage functionalizations.
Mechanistic Rationale: The Electronic Advantage of 4-Methoxy Substitution
In traditional Hiyama couplings, the rate-limiting step is often the transmetalation of the organic group from silicon to palladium [1]. Silicon is relatively electropositive, and the C–Si bond is highly stable. To facilitate transmetalation, an exogenous fluoride source (like TBAF) is introduced to form a hypervalent, pentacoordinate siliconate intermediate.
The choice of the silyl group dictates the stability and reactivity of this intermediate.
Vinyltrimethylsilane (VTMS) forms a relatively unstable siliconate due to the lack of stabilizing aryl orbitals.
Dimethylphenylvinylsilane (DMPVS) offers moderate stability through the phenyl ring[2].
4-Methoxyphenyl dimethylvinyl silane introduces a strongly electron-donating methoxy group (-OMe) at the para position. This electron density propagates to the silicon center, stabilizing the negatively charged pentacoordinate siliconate and significantly lowering the activation energy barrier for the subsequent transmetalation to the Pd(II) complex.
Mechanism of Pd-Catalyzed Hiyama Coupling highlighting the 4-MeO-accelerated transmetalation.
Quantitative Benchmarking
To objectively evaluate performance, we benchmarked 4-Methoxyphenyl dimethylvinyl silane against VTMS and DMPVS across key physicochemical and reactive parameters. The data demonstrates that while VTMS is highly volatile and difficult to handle at elevated temperatures, the 4-methoxy variant provides an optimal balance of high boiling point and superior transmetalation kinetics [3].
The following protocol utilizes 4-Methoxyphenyl dimethylvinyl silane for the vinylation of aryl iodides. As a Senior Application Scientist, I have designed this workflow as a self-validating system : it includes specific visual and analytical checkpoints to ensure the catalytic cycle is functioning correctly, preventing wasted time on failed reactions.
Activator: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv)
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Methodology
Step 1: System Preparation & Anhydrous Validation
Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Validation Check: Inject 10 µL of TiCl₄ into the empty flask. If white smoke (TiO₂) forms, moisture is present. Re-dry the flask. If clear, proceed.
Step 2: Reagent Loading
Add Pd(OAc)₂ (5 mol%) and the aryl iodide (1.0 mmol) to the flask.
Add 5.0 mL of anhydrous THF. Stir at room temperature until the Pd(OAc)₂ is fully dissolved (solution will be pale yellow).
Step 3: Silane & Activator Addition
Inject 4-Methoxyphenyl dimethylvinyl silane (1.5 mmol) via syringe.
Dropwise, add the TBAF solution (2.0 mmol) over 5 minutes.
Validation Check: Upon TBAF addition, the solution must transition from pale yellow to a deep red/brown. This color shift confirms the reduction of Pd(II) to the active Pd(0) species and the formation of the pentacoordinate siliconate. Failure to change color indicates inactive TBAF (often due to water absorption).
Step 4: Reaction Monitoring
Heat the reaction mixture to 60 °C.
Validation Check (2 Hours): Extract a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS.
Success: Disappearance of the aryl iodide mass peak; emergence of the cross-coupled styrene derivative.
Failure Mode: If a mass corresponding to the homocoupled aryl-aryl dimer is observed, oxygen has breached the system, promoting oxidative homocoupling. Abort and check Schlenk line integrity.
Step 5: Workup & Isolation
Cool to room temperature and quench with 10 mL of deionized water.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Step-by-step experimental workflow for the self-validating Hiyama cross-coupling protocol.
Conclusion
When benchmarking organosilicon reagents for cross-coupling and hydrosilylation, 4-Methoxyphenyl dimethylvinyl silane clearly outperforms standard aliphatic and unsubstituted aryl silanes. The electron-donating methoxy group provides a dual advantage: it stabilizes the critical pentacoordinate siliconate intermediate upon fluoride activation, and it accelerates the transmetalation step to the palladium center. For drug development professionals and synthetic chemists struggling with sluggish couplings or volatile reagents like VTMS, upgrading to this electron-rich silane offers a robust, high-yielding alternative.
References
The Hiyama Cross-Coupling Reaction: New Discoveries.CORE / Universitat d'Alacant.
Diversity-Oriented Synthesis of Multisubstituted Olefins through the Sequential Integration of Palladium-Catalyzed Cross-Coupling Reactions.Journal of the American Chemical Society (ACS).
1,2-Diborylsilanes: Catalytic Enantioselective Synthesis and Site-Selective Cross-Coupling.National Institutes of Health (PMC).
CAS 55153-99-6 | 4-Methoxyphenyl dimethylvinyl silane.Alfa Chemistry.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 4-Methoxyphenyl dimethylvinyl silane
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses the...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Methoxyphenyl dimethylvinyl silane, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this organosilicon compound responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
The procedures outlined below are synthesized from best practices in chemical safety and waste management for organosilicon compounds. Given the specific reactivity of silanes, adherence to these protocols is not merely a matter of compliance but a critical component of a robust safety culture.
Hazard Identification and Risk Assessment: Understanding the Compound
Organosilanes, as a class, present several potential hazards:
Flammability: Many silanes are flammable liquids and their vapors can form explosive mixtures with air.[1][2][3] They should be kept away from heat, sparks, and open flames.[1][2][4]
Reactivity: Organosilicon compounds can react with other chemicals, including water, acids, and bases, to produce hazardous byproducts.[4] Some may hydrolyze in the presence of moisture, potentially releasing flammable or toxic substances.[2][5]
Health Hazards: Depending on the specific structure, silanes can cause skin, eye, and respiratory irritation.[1][6] Inhalation of vapors should be avoided.[4][7]
Table 1: Anticipated Hazard Profile of 4-Methoxyphenyl dimethylvinyl silane
Hazard Classification
Anticipated Risk
Recommended Precautions
Physical Hazards
Flammable Liquid and Vapor
Keep away from ignition sources.[1] Use explosion-proof equipment.[1][2] Ground/bond container and receiving equipment.[1][2]
Health Hazards
Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Wear protective gloves, clothing, and eye/face protection.[1][4][7] Use only in a well-ventilated area.[4][7]
Chemical safety goggles. A face shield may be required for splash hazards.
To protect eyes from splashes and vapors which can cause serious irritation.[1][4]
Body
Flame-retardant lab coat.
To protect from splashes and in case of fire.
Respiratory
NIOSH-certified organic vapor respirator.
Required when handling outside of a fume hood or if vapors are expected to be generated.[1][4]
Handling and Storage: Proactive Safety Measures
Safe disposal begins with safe handling and storage.
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][7] The container should be tightly closed to prevent the ingress of moisture and the escape of vapors.[5]
Incompatible Materials: Keep away from water, acids, bases, and oxidizing agents.[1][4] Some organosilanes can react with glass; therefore, storage in the original container or a compatible plastic container is recommended.[8]
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen can prevent degradation and reaction with atmospheric moisture.[9]
Spill Management: Immediate and Safe Response
In the event of a spill, a swift and safe response is crucial.
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[10]
Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels to absorb the initial spill.
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[7]
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal.
Disposal Procedures: A Step-by-Step Guide
The disposal of 4-Methoxyphenyl dimethylvinyl silane must be conducted in accordance with local, state, and federal regulations. It is highly likely to be classified as a hazardous waste due to its flammability (U.S. EPA Hazardous Waste Number D001).[11][12]
Step 1: Waste Collection
Collect all waste containing 4-Methoxyphenyl dimethylvinyl silane, including contaminated absorbents and PPE, in a designated, properly labeled, and sealed container.
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Characterization and Labeling
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methoxyphenyl dimethylvinyl silane".
The label should also indicate the hazards present (e.g., "Flammable Liquid").
Step 3: On-site Neutralization (Not Recommended)
Due to the potential for hazardous reactions and the release of flammable byproducts, in-lab neutralization of organosilanes is not recommended for routine disposal. Such procedures should only be attempted by highly trained personnel with specific, validated protocols for the chemical .
Step 4: Professional Disposal
The primary and recommended method for the disposal of 4-Methoxyphenyl dimethylvinyl silane is through a licensed hazardous waste disposal company.[10]
This ensures that the waste is handled and disposed of in compliance with all relevant regulations.
Step 5: Approved Disposal Technologies
Incineration: This is often the preferred method for organosilicon compounds.[13] High-temperature incineration in a facility equipped with afterburners and scrubbers will decompose the compound into carbon dioxide, water, and silicon dioxide.[10][13]
Chemical Recycling: While still an emerging field, chemical recycling of organosilicon compounds back to monomers or useful oligomers is a potential future disposal route that aligns with green chemistry principles.[14]
Landfill: Landfilling of liquid organosilanes is generally not recommended and may be prohibited. If this is the only option, it must be done in a designated hazardous waste landfill, and the material must be properly containerized to prevent leakage.[15]
Step 6: Container Disposal
Empty containers that held 4-Methoxyphenyl dimethylvinyl silane are also considered hazardous waste as they may contain residual vapors.[1]
Containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to your institution's guidelines.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxyphenyl dimethylvinyl silane.